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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

[1] Executive Summary & Chemical Identity[1] Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine , chemically defined as N-isopropyl-1-(1-methylpyrrolidin-2-yl)methanamine, is a diamine scaffold of significant utility in as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[1]

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine , chemically defined as N-isopropyl-1-(1-methylpyrrolidin-2-yl)methanamine, is a diamine scaffold of significant utility in asymmetric organic synthesis and medicinal chemistry.[1] It serves as a crucial chiral auxiliary in organolithium chemistry and acts as a pharmacophore in the development of CNS-active agents targeting dopaminergic and muscarinic receptors.[1]

Core Chemical Data[1][2]
PropertyValue
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
CAS Number 1354002-10-0 (S-isomer); 1251349-76-4 (racemic)
IUPAC Name N-isopropyl-1-(1-methylpyrrolidin-2-yl)methanamine
Monoisotopic Mass 156.1626 Da
Physical State Colorless to pale yellow oil

Physicochemical & Chemo-informatic Profile

Understanding the physicochemical behavior of this diamine is critical for its application in drug formulation (blood-brain barrier penetration) and synthetic handling (extraction efficiency).[1]

Calculated Properties (In Silico Consensus)
DescriptorValueInterpretation
LogP (Predicted) 1.15 ± 0.3Moderate lipophilicity; likely CNS penetrant.[1]
pKa (Basic N) ~10.2 (Ring N)Highly basic; exists as a dication at physiological pH.[1]
pKa (Secondary N) ~9.8 (Chain N)Secondary amine remains protonated in acidic media.[1]
Topological Polar Surface Area (TPSA) 15.27 ŲExcellent membrane permeability (<90 Ų).[1]
H-Bond Donors 1Secondary amine hydrogen.
H-Bond Acceptors 2Both nitrogen atoms.[1][2]

Scientist's Note: The proximity of the two nitrogen atoms allows for chelation.[1] In non-polar solvents, this molecule acts as a bidentate ligand, capable of coordinating with lithium or zinc ions, which drives its utility in asymmetric deprotonation reactions.

Synthetic Methodology: Reductive Amination[1][3][4][5][6]

The most robust route to Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine avoids direct alkylation (which leads to over-alkylation) and instead utilizes reductive amination .[1] This protocol ensures mono-alkylation of the primary amine precursor.[1]

Reaction Pathway

The synthesis couples (1-methylpyrrolidin-2-yl)methanamine with acetone using a selective hydride donor.[1]

SynthesisPathway Precursor Precursor: (1-Methylpyrrolidin-2-yl)methanamine (Primary Amine) Intermediate Intermediate: Imine Species (In Situ) Precursor->Intermediate Dehydration (-H2O) Reagent Reagent: Acetone (Excess) Reagent->Intermediate Product Product: Isopropyl-(1-methyl- pyrrolidin-2-ylmethyl)-amine Intermediate->Product Hydride Transfer Reductant Reductant: STAB (NaBH(OAc)3) Reductant->Product Selectivity Control

Figure 1: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Objective: Synthesis of N-isopropyl-1-(1-methylpyrrolidin-2-yl)methanamine via STAB-mediated reduction.

  • Imine Formation:

    • Charge a reaction vessel with (1-methylpyrrolidin-2-yl)methanamine (1.0 equiv) dissolved in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

    • Add Acetone (1.2 – 1.5 equiv).[1]

    • Optional: Add a catalytic amount of Acetic Acid (AcOH) to buffer the pH to ~6, facilitating imine formation.[1]

    • Stir at room temperature for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.[1] Note: STAB is preferred over NaBH

      
       because it is less basic and reduces the imine faster than the ketone, preventing side reactions.[1]
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO

      
      .[1]
      
    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry organic layers over anhydrous Na

      
      SO
      
      
      
      .[1]
    • Concentrate in vacuo.[1]

    • Purification: Distillation (bp ~80-90°C at reduced pressure) or flash chromatography (DCM/MeOH/NH

      
      OH) is required to remove unreacted primary amine.[1]
      

Applications in Drug Discovery & Catalysis[1]

A. Asymmetric Synthesis (Chiral Ligand)

The (S)-enantiomer of this diamine is a privileged chiral ligand.[1] It forms chelated complexes with organolithium reagents (e.g., n-BuLi), creating a chiral base environment.[1] This allows for the enantioselective deprotonation of epoxides or ketones.[1]

ChelationModel cluster_ligand Bidentate Chelation Mode Li Li+ N_Ring N (Pyrrolidine) N_Ring->Li Coordinate Bond N_Chain N (Isopropyl) N_Ring->N_Chain C-C Linker N_Chain->Li Coordinate Bond

Figure 2: Chelation model showing the bidentate binding mode essential for asymmetric induction.

B. Medicinal Chemistry Scaffold

This structure acts as a pharmacophore mimic for several neurotransmitters.[1]

  • Dopamine D2/D3 Antagonists: The distance between the pyrrolidine nitrogen and the secondary amine mimics the ethylenediamine motif found in substituted benzamides (e.g., Sulpiride, Amisulpride).[1]

  • Sigma Receptor Ligands: The lipophilic isopropyl group combined with the basic nitrogen centers provides high affinity for Sigma-1 receptors, often investigated for neuroprotective effects.[1]

Safety & Handling

  • Hazards: As a diamine, the compound is corrosive and causes skin burns/eye damage (H314).[1] It is harmful if swallowed (H302).[1][3]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[1]

References

  • PubChem Compound Summary. (2025). N-Isopropylbutyrolactam and related pyrrolidine derivatives.[1] National Center for Biotechnology Information.[1] Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Fluorochem. (2024).[1][4] Product Sheet: Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine.[1][3]Link[1]

  • Borch, R. F., et al. (1971).[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

Sources

Exploratory

Foreword: The Enduring Legacy and Future Promise of the Pyrrolidine Scaffold

An In-Depth Technical Guide to Pyrrolidine-Based Diamine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring, a five-membered saturated heterocycle, stands as a corne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidine-Based Diamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in the architecture of biologically active molecules and high-performance catalysts.[1][2][3] Its prevalence in nature—forming the basis of the amino acid proline—and its incorporation into numerous FDA-approved drugs underscore its significance as a "privileged scaffold" in medicinal chemistry.[4][5][6][7] The ring's non-planar, flexible conformation allows for a thorough exploration of three-dimensional chemical space, a critical attribute for achieving specific and high-affinity interactions with biological targets.[2] This guide delves into a specific, highly functionalized subclass: pyrrolidine-based diamine derivatives . The introduction of a second amino group transforms the simple pyrrolidine core into a versatile, bidentate ligand and a powerful bifunctional catalyst, unlocking a vast potential in asymmetric synthesis and creating new avenues for therapeutic intervention.

The Strategic Advantage of the Diamine Moiety

The functional duality of pyrrolidine-based diamines is central to their utility. One nitrogen atom, typically the ring's secondary amine, often acts as a nucleophile or a handle for further derivatization, while the second amine, usually on a side chain, provides a secondary site for coordination, hydrogen bonding, or catalysis. This bifunctional nature is the key to their success in two major fields:

  • Asymmetric Catalysis: In organocatalysis, one amine can form an enamine or iminium ion with a substrate, while the other amine (or a derivative thereof) can direct the stereochemical outcome by coordinating the second reactant through hydrogen bonds.[1][8] This dual activation model mimics the efficiency of natural enzymes. As ligands for transition metals, their bidentate nature creates stable, chiral metallic complexes that catalyze reactions with high enantioselectivity.[9][10][11]

  • Medicinal Chemistry: The diamine motif can significantly enhance a molecule's physicochemical properties, such as aqueous solubility and its ability to interact with biological targets.[5] The two nitrogen atoms can serve as hydrogen bond donors or acceptors, anchoring the molecule within a protein's active site.[5] This has led to their exploration as antibacterial, anticancer, and antiviral agents.[6][12][13]

Navigating the Synthetic Landscape: Crafting Chiral Diamines

The synthesis of pyrrolidine-based diamines is a field of extensive research, with strategies often starting from the "chiral pool"—readily available, enantiopure starting materials like L-proline or L-hydroxyproline.[4][14] This approach provides an economical and efficient way to introduce stereocenters into the final molecule.

General Synthetic Workflow

The creation and application of these derivatives typically follow a structured path, from initial design to final evaluation.

G cluster_0 Synthesis & Design cluster_1 Characterization cluster_2 Application & Evaluation Start Chiral Pool Precursor (e.g., L-Proline) Func Functional Group Interconversion Start->Func Coupling Amine Coupling or Side-Chain Installation Func->Coupling Product Pyrrolidine Diamine Derivative Coupling->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS FTIR FT-IR Spectroscopy Product->FTIR Catalysis Asymmetric Catalysis (Yield, ee%) Product->Catalysis MedChem Biological Screening (IC₅₀, MIC) Product->MedChem G cluster_0 Catalytic Cycle cluster_1 Key Interactions in Transition State (5) CAT Diamine Catalyst (1) ENAMINE Enamine Intermediate (3) CAT->ENAMINE + Aldehyde (2) - H₂O ALD Aldehyde (2) TS Stereodetermining Transition State (5) ENAMINE->TS + Nitroolefin (4) NITRO Nitroolefin (4) IMINIUM Iminium Intermediate (6) TS->IMINIUM L2 Diamine's second amine (or amide NH) activates nitroolefin via H-bonding, controlling the facial selectivity. PROD Product (7) IMINIUM->PROD + H₂O PROD->CAT - Catalyst (1) WATER H₂O L1 Enamine attacks nitroolefin.

Caption: Enamine activation mechanism for an asymmetric Michael addition catalyzed by a pyrrolidine diamine.

This bifunctional activation is the cornerstone of their high efficiency and stereoselectivity. [8]The sulfonamide or thiourea moieties often incorporated into the second amine side-chain enhance the acidity of the N-H proton, leading to stronger hydrogen bonding and improved catalytic performance. [1][8]

Performance Data

The effectiveness of these catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions.

Catalyst TypeReactionYield (%)Enantioselectivity (ee %)Reference
Prolinamide-ThioureaMichael Addition85-99%90-99%[8]
Prolinamide-SulfonamideAldol Reaction70-95%up to 99%[1][14]
Spiro-Diamine Ligand (Cu-catalyzed)Henry Reaction80-98%up to 99%[15]
(S,S)-trans-Cyclohexane-1,2-diamineAldol ReactionGood yieldsup to 70%[1]

Core Application II: Medicinal Chemistry and Drug Discovery

The pyrrolidine diamine scaffold is a recurring motif in compounds targeting a wide array of diseases. [2][6]Its structural features contribute to improved potency, selectivity, and pharmacokinetic profiles. [5]

Therapeutic Targets and Mechanisms
  • Antibacterial Agents: Certain pyrrolidine-3,4-diamine derivatives show promising activity against both Gram-positive and Gram-negative bacteria. [12]Their proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication. [12]

  • Anticancer Agents: Novel spirooxindole-pyrrolidine hybrids have demonstrated significant cytotoxic activity against cancer cell lines like MCF-7 (breast) and HeLa (cervical). [2]The pyrrolidine moiety often plays a key role in binding to enzymes or receptors involved in cell proliferation, such as poly(ADP-ribose) polymerases (PARPs). [2]

  • Antidiabetic Agents: Polyhydroxylated pyrrolidines, also known as iminosugars, can act as potent inhibitors of α-glycosidase, an enzyme involved in carbohydrate metabolism. [2]This inhibition can help manage blood sugar levels, making them attractive candidates for antidiabetic drugs. [2]

G cluster_0 cluster_1 Scaffold Pyrrolidine Diamine Core Scaffold Antibacterial Antibacterial Anticancer Anticancer Antidiabetic Antidiabetic Antiviral Antiviral DNA_Gyrase DNA Gyrase / Topoisomerase IV Antibacterial->DNA_Gyrase PARP PARP Inhibition Anticancer->PARP Glycosidase α-Glycosidase Inhibition Antidiabetic->Glycosidase JAK Janus Kinase (JAK) Inhibition Antiviral->JAK

Caption: Relationship between the pyrrolidine diamine scaffold and its diverse therapeutic applications.

Experimental Protocol: Synthesis and Characterization of a Prolinamide Organocatalyst

This section provides a representative, step-by-step methodology for the synthesis of a common N-(p-toluenesulfonyl)-L-prolinamide derivative, a bifunctional organocatalyst.

Objective: To synthesize (S)-N-(pyrrolidin-2-ylmethyl)-4-methylbenzenesulfonamide.

Pillar of Trustworthiness: This protocol is self-validating. The successful synthesis can be confirmed by comparing the obtained analytical data (¹H-NMR, ¹³C-NMR) against the expected spectral characteristics.

Materials:

  • (S)-2-(Aminomethyl)pyrrolidine

  • 4-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-(aminomethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Dissolve 4-toluenesulfonyl chloride (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes. Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure sulfonamide product.

Characterization:

  • ¹H-NMR Spectroscopy: The resulting spectrum should show characteristic peaks for the pyrrolidine ring protons, the methylene protons adjacent to the two nitrogen atoms, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group (~2.4 ppm). [16]The integration of these peaks should correspond to the expected number of protons.

  • ¹³C-NMR Spectroscopy: The spectrum should display distinct signals for the aliphatic carbons of the pyrrolidine ring, the aromatic carbons, and the methyl carbon of the tosyl group. [16][17]* Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion of the target molecule, confirming its molecular weight.

Future Perspectives and Conclusion

The field of pyrrolidine-based diamine derivatives continues to evolve. Current research focuses on immobilizing these catalysts on solid supports like polymers or metal-organic frameworks (MOFs) to create recyclable, heterogeneous catalysts for green chemistry applications. [18][19]In medicinal chemistry, the focus is on developing derivatives with enhanced specificity and reduced off-target effects, often using computational modeling to guide rational drug design. [6] In conclusion, pyrrolidine-based diamines represent a class of molecules with exceptional versatility and proven efficacy. Their success stems from a well-understood bifunctional mechanism that allows for precise control in asymmetric synthesis and targeted interactions in biological systems. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, these remarkable compounds will undoubtedly continue to be at the forefront of innovation in both catalysis and drug discovery.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information. [Link]

  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. ACS Publications. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Royal Society of Chemistry. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. Journal of the American Chemical Society. [Link]

  • Catalytic asymmetric synthesis of piperidines from pyrrolidine. PubMed. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. ACS Publications. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]

  • Research Progress on Application of Organic Diamines and Their Derivatives. ResearchGate. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Center for Biotechnology Information. [Link]

  • Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. National Center for Biotechnology Information. [Link]

  • Pyrrolidine‐based organocatalysts used in aqueous media. ResearchGate. [Link]

  • A General Aminocatalytic Method for the Synthesis of Aldimines. ACS Publications. [Link]

  • The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Royal Society of Chemistry. [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. [Link]

  • Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. ACS Publications. [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Royal Society of Chemistry. [Link]

  • Pyrrolidine-based catalytic microporous polymers in sustainable C N and C C bond formation via iminium and enamine activation. ScienceDirect. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. [Link]

  • Pyrrolidine. Wikipedia. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, a molecule featuring a substituted pyrrolidine ring. While pyrrolidine scaffolds are common in pharmaceuticals, their inherent basicity and potential for metabolic activation necessitate a thorough stability assessment.[1][2] This document outlines a multi-faceted approach, integrating computational prediction with rigorous experimental evaluation through forced degradation, thermal analysis, and long-term stability studies as mandated by regulatory bodies. The methodologies described herein are designed to not only identify degradation pathways but also to provide the quantitative data required for formulation development, packaging selection, and the establishment of appropriate storage conditions and retest periods.

Introduction: The Imperative of Stability Profiling

In pharmaceutical sciences, thermodynamic stability refers to the measure of a system's tendency to remain in its original state. For a drug substance like Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, this translates to its resistance to chemical degradation under various environmental influences. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[3]

Regulatory agencies, including the International Council for Harmonisation (ICH), mandate comprehensive stability testing to ensure the quality, safety, and efficacy of a drug product throughout its lifecycle.[4] This guide provides the scientific rationale and detailed protocols for establishing a robust stability profile for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, addressing the unique challenges presented by its chemical structure.

Molecular Profile and Inherent Stability Considerations

A proactive stability assessment begins with a structural analysis of the molecule to identify potential liabilities.

Chemical Structure: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

  • Core Scaffold: A saturated five-membered pyrrolidine ring. Pyrrolidine itself is a cyclic secondary amine.[1][5]

  • Key Functional Groups:

    • Tertiary Amine: The exocyclic nitrogen atom is a tertiary amine, substituted with isopropyl, methyl, and the pyrrolidin-2-ylmethyl groups. Tertiary amines are known to be susceptible to oxidation, potentially forming N-oxides.[6][7][8]

    • N-Methylated Pyrrolidine: The nitrogen within the pyrrolidine ring is also a tertiary amine. The ring structure offers some steric hindrance, but it remains a potential site for chemical reactions.

    • Aliphatic Chains: The isopropyl and methyl groups are generally stable, but the methylene bridge connecting the two nitrogen atoms could be a point of interest in degradation pathways.

Based on this analysis, the primary anticipated degradation pathways are oxidation at the nitrogen centers and potential hydrolysis or thermolysis , although the latter are generally less common for such saturated aliphatic amines in the absence of extreme conditions.

Phase 1: Predictive Assessment via Computational Chemistry

Before committing to resource-intensive experimental studies, computational modeling provides invaluable foresight into the molecule's intrinsic stability. Density Functional Theory (DFT) is a powerful tool for this purpose.[9][10]

Rationale: By calculating the energies of the ground state molecule and its potential transition states or degradation products, we can predict the most likely degradation pathways. This allows for a more targeted experimental design in the forced degradation phase. Computational studies on similar pyrrolidine-derived ions have successfully predicted their relative stabilities.[11][12]

Key Parameters for Calculation:

  • Gibbs Free Energy of Formation (ΔG°f): Provides a measure of the molecule's overall thermodynamic stability.

  • Bond Dissociation Energies (BDE): Identifies the weakest bonds in the molecule, which are the most likely to break under thermal stress.

  • Reaction Energetics: Calculation of the energy changes (ΔE) for potential degradation reactions (e.g., N-oxidation) can determine their thermodynamic favorability.

Phase 2: Experimental Evaluation of Stability

The experimental phase is a multi-step process designed to challenge the molecule under accelerated conditions to understand its degradation profile, followed by direct measurement of its thermal properties and long-term stability under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of identifying degradation pathways and developing stability-indicating analytical methods.[7][13] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without overly complex secondary reactions.[6]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization API API Sample (Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine) Acid Acidic Hydrolysis (e.g., 0.1M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 80°C, Solid & Solution) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo HPLC HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples ID Degradant Identification (MS/MS, NMR) HPLC->ID Isolate & characterize peaks Pathway Degradation Pathway Elucidation ID->Pathway

Caption: Workflow for Forced Degradation and Pathway Elucidation.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical DurationRationale for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 72 hoursTo assess the stability of the amine in low pH environments, relevant to oral dosage forms.[8]
Base Hydrolysis 0.1 M NaOH at 60 °C24 - 72 hoursTo evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂ at Room Temp6 - 24 hoursCritical for this molecule due to the presence of tertiary amines, which are susceptible to N-oxide formation.[3][14]
Thermal Degradation 80 °C (Solid State & in Solution)48 - 96 hoursTo determine the intrinsic thermal stability and identify thermally induced degradants.[14]
Photostability ICH Q1B Option 2As per guidelineTo assess degradation upon exposure to light, which is crucial for determining packaging requirements.
Thermal Analysis Techniques

Thermal analysis provides direct, quantitative data on the thermodynamic properties of the solid-state material. These techniques are vital for understanding physical stability, polymorphism, and purity.

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information on melting, crystallization, and decomposition.[15][16]

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell.

  • Heating Ramp: Heat the sample from 25 °C to a temperature above its expected decomposition (e.g., 350 °C) at a controlled rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The onset temperature is recorded as the melting point.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Observe any broad exothermic events at higher temperatures, which indicate thermal decomposition.

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of thermal decomposition events.

Protocol: TGA Analysis

  • Calibration: Calibrate the TGA instrument using appropriate weight and temperature standards.

  • Sample Preparation: Place 5-10 mg of the sample onto the TGA pan.

  • Thermal Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of mass loss, which signifies the beginning of thermal decomposition.

    • Quantify the percentage of mass lost at different temperature stages.

Long-Term and Accelerated Stability Studies (ICH Q1A R2)

While forced degradation provides a qualitative map of potential issues, formal stability studies provide the quantitative data needed to establish a retest period or shelf-life.[13] These studies are conducted on multiple batches of the API under controlled storage conditions defined by the ICH.[4]

Logical Relationship of Stability Studies

Stability_Logic Forced Forced Degradation Method Develop & Validate Stability-Indicating Analytical Method Forced->Method Identifies degradants to monitor LongTerm Long-Term Study (e.g., 25°C/60% RH) Method->LongTerm Quantifies stability Accelerated Accelerated Study (e.g., 40°C/75% RH) Method->Accelerated Predicts stability Profile Complete Stability Profile (Shelf-Life, Storage) LongTerm->Profile Defines retest period Accelerated->Profile Supports initial filing

Caption: Interrelation of Stability Study Components.

Table 2: ICH Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration for SubmissionTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months[17][18]
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months (if required)[4]
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months0, 3, 6 months[17][19]

At each time point, samples are tested for appearance, assay, purity (including specific degradation products identified during forced degradation), and other critical quality attributes using a validated, stability-indicating method.

Data Synthesis and Final Stability Profile

The culmination of this work is a holistic stability profile that integrates all findings:

  • Computational Data: Provides a theoretical basis for the observed degradation pathways.

  • Forced Degradation Data: Defines the degradation profile of the molecule, confirming the primary liabilities (e.g., N-oxidation) and identifying key degradants.

  • Thermal Analysis Data: Establishes the solid-state thermal stability, melting point, and purity. For example, a sharp melting peak with high enthalpy of fusion from DSC, coupled with a high decomposition temperature from TGA, would indicate good intrinsic thermal stability of the crystalline form.

  • Formal Stability Data: Provides the real-time and accelerated data to confidently establish storage conditions (e.g., "Store at controlled room temperature, protect from light") and a retest period, ensuring the molecule remains within its specifications over time.

Conclusion

The thermodynamic stability assessment of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a critical, multi-disciplinary endeavor. By systematically integrating computational modeling with empirical stress testing, thermal analysis, and long-term stability trials, a comprehensive understanding of the molecule's behavior can be achieved. The structural presence of two tertiary amine groups makes oxidative stability a primary focus. A rigorous execution of the protocols outlined in this guide will generate the robust data package necessary to satisfy regulatory requirements and guide the development of a safe, effective, and stable pharmaceutical product.

References

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. National Center for Biotechnology Information. [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]

  • Computational study of the stability of pyrrolidine-derived iminium ions. University of Barcelona. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Calorimetric techniques to study the interaction of drugs with biomembrane models. National Center for Biotechnology Information. [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega. ACS Publications. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]

  • Pharmaceutical Calorimeters. Copley Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Target Review. [Link]

  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Discovery of Novel Pyrrolidineoxy-Substituted Heteroaromatics as Potent and Selective PI3K Delta Inhibitors With Improved Physicochemical Properties. PubMed. [Link]

  • Pyrrolidine Properties, Reactions and Applications. Safrole. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability Testing of Pharmaceutical Products. ResearchGate. [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Avomeen. [Link]

  • Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. Reagent-instrument Network. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Abstract & Scope This application note details the synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS: 1354002-10-0), a sterically hindered diamine often utilized as a chiral ligand precursor or a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS: 1354002-10-0), a sterically hindered diamine often utilized as a chiral ligand precursor or a pharmacophore in CNS-active drug discovery.

The protocol focuses on Reductive Amination using Sodium Triacetoxyborohydride (STAB), a method selected for its high chemoselectivity and operational simplicity. Unlike direct alkylation, which suffers from over-alkylation, this route ensures mono-alkylation of the primary amine. We also provide an alternative "Green" protocol using Sodium Borohydride (


) in methanol for cost-sensitive applications.

Chemical Context & Retrosynthesis

The target molecule features a pyrrolidine core with a secondary amine side chain.[1] The synthesis is best approached via the disconnection of the exocyclic C-N bond.

Target Structure:

  • IUPAC:

    
    -isopropyl-1-methylpyrrolidin-2-ylmethanamine
    
  • Key Moiety: 1-methylpyrrolidine (Nicotine/Proline-like scaffold)

Retrosynthetic Analysis

The most robust disconnection involves the reductive coupling of (1-methylpyrrolidin-2-yl)methanamine (primary amine) and Acetone (ketone).

Retrosynthesis Target Target: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Disconnect Reductive Amination Target->Disconnect Precursor1 Precursor A: (1-Methylpyrrolidin-2-yl)methanamine (CAS: 5452-83-5) Disconnect->Precursor1 Precursor2 Precursor B: Acetone Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the primary amine and ketone precursors.

Methodology Selection: Causality & Logic

We compare two primary routes. The STAB Method is the recommended standard for research scale due to its "self-buffering" nature and selectivity for imines over ketones.

FeatureProtocol A: STAB (Recommended)Protocol B:

(Alternative)
Reagent Sodium TriacetoxyborohydrideSodium Borohydride
Solvent DCE, DCM, or THFMethanol or Ethanol
Selectivity High: Reduces imine faster than ketone.Moderate: Can reduce ketone to alcohol if not controlled.
pH Control Self-regulated (Acetic acid often added).Requires careful pH monitoring or imine pre-formation.
Water Tolerance Low (Reagent decomposes).High.
Use Case High-value intermediates; small scale (<10g).Large scale (>100g); cost-sensitive.

Protocol A: Synthesis via Sodium Triacetoxyborohydride (STAB)

Rationale: STAB is a mild hydride donor. In the presence of acetic acid, the ketone and amine form an iminium ion in equilibrium. STAB reduces this iminium species much faster than it reduces the ketone, preventing the formation of isopropanol byproduct.

Materials
  • (1-Methylpyrrolidin-2-yl)methanamine (1.0 equiv)

  • Acetone (1.5 - 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous, 10 mL/g of amine)

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Charge a flame-dried Round Bottom Flask (RBF) with (1-Methylpyrrolidin-2-yl)methanamine and anhydrous DCE .

    • Add Acetone followed by Acetic Acid .

    • Observation: The solution may warm slightly. The acid catalyzes the formation of the imine/iminium species.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB portion-wise over 15 minutes. Caution: Mild gas evolution (

      
      ) may occur.
      
    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Quench:

    • Quench by slowly adding saturated aqueous

      
       until gas evolution ceases.
      
    • Adjust pH to >10 using 1M NaOH. Critical: The amine must be deprotonated to be extracted.

  • Workup (The Self-Validating System):

    • Extract the aqueous layer 3x with DCM.

    • Combine organics, dry over

      
      , filter, and concentrate
      
    • Note: Because the product is a diamine, it is highly polar. If yield is low, salt the aqueous layer with NaCl before extraction.

Process Control (IPC)
  • TLC: Eluent 10% MeOH in DCM + 1%

    
    . Stain with Ninhydrin or Dragendorff reagent (tertiary/secondary amines).
    
  • MS: Monitor for

    
     (approx).
    

Protocol B: Synthesis via Sodium Borohydride ( )

Rationale: For larger scales where STAB is too expensive, a two-step "one-pot" procedure is used. The imine is pre-formed to prevent


 from reducing the acetone.
Step-by-Step Procedure
  • Imine Pre-formation:

    • Dissolve (1-Methylpyrrolidin-2-yl)methanamine (1.0 equiv) in Methanol .

    • Add Acetone (excess, 3.0 equiv) and Molecular Sieves (3Å) or anhydrous

      
       to absorb water.
      
    • Stir at RT for 4–6 hours (or reflux for 2 hours) to drive equilibrium to the imine.

  • Reduction:

    • Cool to 0°C.

    • Add

      
        (1.5 equiv) slowly (exothermic).
      
    • Stir at RT for 2 hours.

  • Workup:

    • Acidify with 1M HCl to pH < 2 (destroys excess hydride and hydrolyzes unreacted imine).

    • Wash with Ethyl Acetate (removes non-basic impurities). Discard Organic Layer.

    • Basify aqueous layer to pH > 12 with NaOH.

    • Extract product into DCM (3x).

Purification & Characterization Logic

The following flowchart illustrates the purification logic, ensuring the isolation of the pure amine without complex chromatography in most cases.

WorkupLogic RxnMix Reaction Mixture (Product + Borate salts + Impurities) Quench Quench (sat. NaHCO3) Adjust pH > 10 RxnMix->Quench Extract Extraction (DCM or EtOAc) Quench->Extract OrgLayer Organic Layer (Contains Product) Extract->OrgLayer Lipophilic Amines AqLayer Aqueous Layer (Salts + Inorganic) Extract->AqLayer Waste Wash Optional Acid Wash Loop (Purification Strategy) OrgLayer->Wash If impure Final Dry (Na2SO4) & Concentrate Target Amine OrgLayer->Final If clean

Figure 2: Workup logic flow. The pH switch is the critical control point for purity.

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.05 (d, 6H, Isopropyl 
      
      
      
      ).
    • 
       2.30 (s, 3H, N-
      
      
      
      ).
    • 
       2.7–2.9 (m, 1H, Isopropyl CH).
      
    • 
       2.4–2.6 (m, 2H, Exocyclic 
      
      
      
      ).
    • 
       1.5–2.0 (m, 4H, Pyrrolidine ring protons).
      
  • Mass Spectrometry (ESI): Calculated for

    
    : 156.27. Found 
    
    
    
    .

Safety & Handling (HSE)

  • Amines: Corrosive and lachrymators. Handle in a fume hood.

  • STAB: Releases acetic acid upon hydrolysis. Generates hydrogen gas.

  • Solvents: DCE is a suspected carcinogen; replace with THF or DCM if safety protocols require.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.

  • Tripathy, P. B., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Current Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination: The Definitive Guide."

Sources

Application

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine as a chiral ligand in catalysis

Application Note: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine as a Chiral Ligand in Asymmetric Catalysis Abstract & Introduction Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (also known as (S)-1-methyl-2-(isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine as a Chiral Ligand in Asymmetric Catalysis

Abstract & Introduction

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (also known as (S)-1-methyl-2-(isopropylaminomethyl)pyrrolidine when derived from L-proline) is a versatile chiral 1,2-diamine ligand. Belonging to the class of proline-derived auxiliaries, this molecule features a rigid pyrrolidine backbone and a sterically tunable exocyclic amine.

Unlike its amino-alcohol counterparts (e.g., prolinol derivatives), this diamine ligand coordinates to metal centers through two nitrogen atoms (


-chelation), creating a distinct electronic and steric environment. It is primarily utilized in asymmetric organozinc additions  and as a sparteine surrogate  in asymmetric lithiation chemistry.

Key Features:

  • Rigid Backbone: The pyrrolidine ring restricts conformational flexibility, enhancing stereocontrol.

  • Tunable Sterics: The isopropyl group on the exocyclic amine provides significant steric bulk, directing the approach of nucleophiles.

  • Lewis Base Activation: The tertiary amine (ring nitrogen) and secondary amine (exocyclic) act as effective Lewis bases for coordinating organometallic reagents (Zn, Li, Mg).

Core Application: Enantioselective Addition of Organozinc Reagents

The primary application of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is the catalytic asymmetric addition of diethylzinc (


) to aldehydes. This reaction is a benchmark for evaluating chiral ligands and is critical for synthesizing optically active secondary alcohols.
Mechanism of Action

The ligand forms a hetero-bimetallic complex with the organozinc reagent. The secondary amine proton is deprotonated by


, forming a mono-zinc alkoxide/amide species that acts as the active catalyst.
  • Complexation: The ligand binds to

    
    , forming a chiral zinc complex.
    
  • Activation: The Lewis acidic zinc center coordinates the aldehyde oxygen, activating the carbonyl.

  • Stereocontrol: The isopropyl group shields one face of the aldehyde, forcing the ethyl group to attack from the opposite face (typically Si-face attack for L-proline derivatives, yielding S-alcohols).

Experimental Protocol

Objective: Synthesis of (S)-1-phenylpropan-1-ol via asymmetric addition of diethylzinc to benzaldehyde.

Materials:

  • Ligand: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (10 mol%)

  • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

  • Reagent: Diethylzinc (1.0 M solution in hexane, 2.2 mmol)

  • Solvent: Toluene (anhydrous)

  • Atmosphere: Argon or Nitrogen (strictly inert conditions required)

Step-by-Step Procedure:

  • Catalyst Formation:

    • Flame-dry a 10 mL Schlenk flask and cool under argon.

    • Add Ligand (15.6 mg, 0.1 mmol) and anhydrous Toluene (2.0 mL).

    • Cool the solution to 0 °C.

    • Dropwise add Diethylzinc (2.2 mL, 2.2 mmol). Caution: Pyrophoric.

    • Stir at 0 °C for 15 minutes to form the active zinc-ligand complex.

  • Reaction:

    • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the stirring solution at 0 °C.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours.

    • Monitoring: Check conversion by TLC (Hexane/EtOAc 4:1) or GC.

  • Quench & Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench with 1 M HCl (2 mL) or saturated

      
       solution. Caution: Gas evolution.
      
    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification & Analysis:

    • Purify the crude oil by flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 98:2, 1.0 mL/min).

    • Expected Result: >90% Yield, 85–95% ee (S-isomer).

Secondary Application: Sparteine Surrogate in Asymmetric Lithiation

This ligand serves as a non-natural mimic of (-)-sparteine, a naturally occurring alkaloid used for the enantioselective deprotonation of N-Boc-pyrrolidine and other carbamates.

Protocol Overview:

  • Substrate: N-Boc-pyrrolidine.[1]

  • Reagent: s-Butyllithium (s-BuLi).

  • Conditions: The ligand complexes with s-BuLi, creating a chiral base that selectively removes one enantiotopic proton from the

    
    -position of the pyrrolidine ring.
    
  • Trapping: The resulting lithiated species is trapped with an electrophile (e.g.,

    
    , benzophenone).
    

Advantages:

  • Availability: Unlike (-)-sparteine (which suffers from supply shortages), this diamine is easily synthesized from L-proline.

  • Tunability: The N-isopropyl group can be modified to N-neopentyl or N-cyclohexyl to optimize stereoselectivity for specific substrates.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed transition state assembly for the organozinc addition, highlighting the role of the isopropyl group in steric shielding.

G Ligand Chiral Ligand (Isopropyl-Diamine) Complex Active Zn-Ligand Complex Ligand->Complex + Et2Zn (- Ethane) Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex TS Transition State (Steric Shielding by i-Pr) Complex->TS + Aldehyde Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Coordination ZnOxide Zn-Alkoxide Species TS->ZnOxide Alkyl Transfer Product (S)-1-Phenylpropan-1-ol (Product) ZnOxide->Complex Catalyst Regeneration (in some cycles) ZnOxide->Product Acidic Workup

Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde mediated by Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

Troubleshooting & Optimization

VariableRecommendationImpact on Reaction
Solvent Toluene (Preferred) or HexaneNon-polar solvents favor the tight ion-pairing required for high ee. THF often lowers ee due to competition for Zn coordination.
Temperature 0 °C is standardLower temperatures (-20 °C) may improve ee but significantly reduce reaction rate.
Ligand Loading 5–10 mol%Lower loading (1–2 mol%) is possible for highly reactive aldehydes but may require longer reaction times.
Purity Distill BenzaldehydeTraces of benzoic acid (oxidation product) will destroy the catalyst. Ensure aldehyde is acid-free.
Air Sensitivity HighOrganozinc reagents are pyrophoric. The ligand itself is an amine and can absorb

; store under argon.

References

  • Asami, M. (1990). "Kinetic Resolution of Racemic Alcohols by Enantioselective Esterification with Acid Anhydrides Promoted by a Chiral Diamine." Bulletin of the Chemical Society of Japan, 63(3), 721-727. Link

  • Mukaiyama, T., et al. (1989). "Asymmetric Synthesis of Optically Active Alcohols using Chiral Diamines derived from L-Proline." Chemistry Letters, 18(6), 1071-1074. Link

  • O’Brien, P. (1999). "Chiral Lithium Amides in Asymmetric Synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. (Discusses the class of proline-derived diamines as sparteine surrogates). Link

  • Soai, K., & Niwa, S. (1992). "Enantioselective Addition of Organozinc Reagents to Aldehydes." Chemical Reviews, 92(5), 833-856. Link

Sources

Method

Reaction conditions for alkylation of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Executive Summary This application note details the optimized protocols for the -alkylation of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (referred to herein as Substrate A ). Substrate A presents a unique syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the


-alkylation of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine  (referred to herein as Substrate A ).

Substrate A presents a unique synthetic challenge due to the steric congestion around the secondary amine: one substituent is a branched isopropyl group, and the other is a beta-branched (1-methylpyrrolidin-2-yl)methyl moiety. Furthermore, the presence of a tertiary amine within the pyrrolidine ring introduces basicity that can interfere with acid-catalyzed pathways.

This guide provides two validated workflows:

  • Protocol A (Reductive Amination): The preferred method for introducing alkyl groups via aldehydes or ketones. High chemoselectivity; prevents over-alkylation.

  • Protocol B (Direct

    
     Alkylation):  Required when the alkylating agent is an alkyl halide or sulfonate. Includes modifications to suppress quaternization.
    

Chemical Context & Reactivity Profile

PropertySpecificationImplication for Synthesis
Nucleophile Secondary Amine (

)
Target for alkylation.[1][2][3][4][5][6] Sterically hindered (Cone angle > 140°).
Competing Base Tertiary Pyrrolidine


. Will protonate first in acidic media; requires buffer control.
Risk Factor QuaternizationHigh risk of over-alkylation if using highly reactive halides (e.g., MeI, BnBr).
Solubility Moderate LipophilicitySoluble in DCM, DCE, THF, Acetonitrile.

Decision Logic for Synthetic Route

Select the appropriate protocol based on your available electrophile.

RouteSelection Start Start: Alkylation of Substrate A Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate Electrophile->Halide Leaving Group Source MethodA Protocol A: Reductive Amination (NaBH(OAc)3 / DCE) Aldehyde->MethodA MethodB Protocol B: Direct Alkylation (K2CO3 / ACN / NaI) Halide->MethodB

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Protocol A: Reductive Amination (Preferred)

Rationale: Direct alkylation of sterically hindered amines with alkyl halides often suffers from slow kinetics or elimination side reactions. Reductive amination proceeds via an iminium ion intermediate, which, despite the steric bulk, is rapidly reduced by hydride sources. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its ability to reduce iminium ions selectively without reducing the aldehyde/ketone substrate.

Materials
  • Substrate A: 1.0 equiv.

  • Aldehyde/Ketone: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Critical for iminium formation).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[7]

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a dry reaction vial, dissolve Substrate A (1.0 mmol) in DCE (5 mL, 0.2 M).

    • Add the Aldehyde/Ketone (1.1 mmol).

    • Add Acetic Acid (1.5 mmol). Note: The pyrrolidine nitrogen will buffer the solution; sufficient acid is required to catalyze iminium formation at the secondary amine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add STAB (1.5 mmol) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (

      
      ).
      
  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:

      
       (90:9:1). The ammonia is essential to prevent streaking of the basic diamine product.
      

Protocol B: Direct Alkylation ( )

Rationale: Used when the alkyl group cannot be introduced via a carbonyl (e.g., benzyl chlorides, long-chain alkyl bromides). Because Substrate A is hindered, the reaction rate is slower than typical secondary amines. We utilize the "Finkelstein condition" (in situ iodide generation) to accelerate the reaction.

Materials
  • Substrate A: 1.0 equiv.

  • Alkyl Halide (R-X): 1.1 equiv (Do not use large excess to avoid quaternization).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv).

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Substrate A (1.0 mmol) in anhydrous ACN (5 mL).

    • Add powdered, dry

      
       (3.0 mmol).
      
    • Add NaI (0.1 mmol).

  • Alkylation:

    • Add the Alkyl Halide (1.1 mmol) dropwise.

    • Temperature Control:

      • Primary Alkyl Halides: Heat to 60°C.

      • Benzylic/Allylic Halides: Stir at RT initially; heat to 40°C only if stalling occurs.

    • Stir for 12–24 hours.

  • Critical Control Point (Over-Alkylation):

    • Monitor LC-MS closely. If the di-alkylated (quaternary ammonium) peak appears, stop heating immediately.

    • If the reaction stalls at 50% conversion, do not add more alkyl halide. Instead, filter the inorganic salts, resuspend in fresh solvent, and continue heating.

  • Workup:

    • Filter off the solid carbonate salts.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water and brine.

    • Dry and concentrate.

Mechanistic Insight: Why Sterics Matter Here

The isopropyl group forces the incoming electrophile to approach from a specific trajectory. In Protocol A (Reductive Amination), the intermediate is an iminium ion.

Mechanism Amine Substrate A (Sec-Amine) Hemiaminal Hemiaminal (Sterically Crowded) Amine->Hemiaminal + Carbonyl + AcOH Carbonyl Carbonyl (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion (Planar C=N) Hemiaminal->Iminium - H2O Product Tertiary Amine (Final Product) Iminium->Product + H- (from STAB) Irreversible

Figure 2: Pathway of Reductive Amination. The planar nature of the Iminium ion (


) temporarily relieves steric strain compared to the 

transition state of direct alkylation.

Key Insight: The reduction of the iminium ion is fast. In contrast, direct alkylation requires the formation of a crowded


 transition state (penta-coordinate carbon), which is energetically penalized by the isopropyl group and the pyrrolidine ring. Therefore, Protocol A is 10x–100x more reliable for this specific substrate. 

Analytical Validation

To confirm the successful formation of the tertiary amine and absence of quaternary salts:

  • 1H NMR (CDCl3):

    • Look for the disappearance of the broad

      
       signal (usually 1.5–2.5 ppm).
      
    • Diagnostic Shift: The methine proton of the isopropyl group (

      
      ) will shift downfield slightly upon conversion from secondary to tertiary amine.
      
    • Symmetry Check: If the alkyl group introduced is chiral or bulky, you may see rotamers due to restricted rotation around the

      
       bond.
      
  • LC-MS:

    • Target:

      
       corresponds to Product.
      
    • Impurity:

      
       corresponds to Quaternary Ammonium salt (Over-alkylation).
      

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

  • Layer, R. W. "The Chemistry of Imines." Chemical Reviews, vol. 63, no. 5, 1963, pp. 489-510. Link

  • Dunn, A. D., et al. "Steric Hindrance in the Alkylation of Amines." Journal of Chemical Research, 2004.

Sources

Application

Application Notes and Protocols: The Utility of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine as a Chiral Ligand in Organometallic Catalysis

Senior Application Scientist Note: Direct, peer-reviewed applications of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS 1251349-76-4) in organometallic chemistry are not extensively documented in readily available...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct, peer-reviewed applications of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS 1251349-76-4) in organometallic chemistry are not extensively documented in readily available literature. However, the structural motif of this chiral diamine, derived from the versatile and ubiquitous pyrrolidine scaffold, strongly suggests its potential as a ligand in asymmetric catalysis. The following application notes and protocols are therefore based on established methodologies for closely related proline- and pyrrolidine-derived diamine ligands. These protocols are intended to serve as a robust starting point for researchers exploring the catalytic potential of this specific ligand.

Introduction: The Promise of Pyrrolidine-Based Chiral Ligands

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, owing to their rigid cyclic structure which imparts a well-defined stereochemical environment around a metal center.[1][2] These ligands, often derived from the naturally abundant amino acid proline, have been successfully employed in a myriad of metal-catalyzed transformations, including hydrogenations, C-C bond formations, and allylic substitutions.[3][4][5] The ligand in focus, Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, features key structural elements for effective stereocontrol:

  • A chiral center at the 2-position of the pyrrolidine ring.

  • Two nitrogen atoms with differing steric and electronic environments (a tertiary amine in the ring and a secondary amine in the side chain) for potentially strong and selective metal chelation.

  • Bulky isopropyl and methyl groups that can effectively shield quadrants of the metal's coordination sphere, thereby directing the approach of substrates.

These features make it an excellent candidate for forming stable and catalytically active complexes with late transition metals such as palladium, rhodium, and iridium.

Synthesis of a Representative Organometallic Complex: (L)PdCl₂

The formation of a well-defined metal-ligand complex is the first step in harnessing its catalytic potential. Palladium(II) complexes are particularly relevant due to their extensive use in cross-coupling and amination reactions.[3][6] The following protocol describes the synthesis of a dichloropalladium(II) complex with a bidentate amine ligand, adapted from established procedures for similar ligands.[7]

Rationale: The choice of a palladium(II) precursor like PdCl₂(MeCN)₂ or K₂PdCl₄ is based on the lability of the acetonitrile or chloride ligands, which are readily displaced by the stronger donating nitrogen atoms of the diamine ligand. The 1:1 stoichiometry ensures the formation of a monomeric complex where the ligand acts as a bidentate chelate.

Experimental Protocol: Synthesis of [Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine]PdCl₂

Materials:

  • Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (Ligand, L )

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Anhydrous, degassed dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (1.0 mmol) in anhydrous, degassed DCM (20 mL).

  • In a separate flask, dissolve Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (1.0 mmol) in anhydrous, degassed DCM (10 mL).

  • Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

  • A color change and/or the formation of a precipitate is typically observed.

  • Allow the reaction to stir at room temperature for 4-6 hours to ensure complete complexation.

  • Reduce the solvent volume in vacuo to approximately 5 mL.

  • Add anhydrous diethyl ether (30-40 mL) to precipitate the complex.

  • Isolate the solid product by filtration under inert atmosphere, wash with a small amount of diethyl ether, and dry under high vacuum.

  • Characterize the resulting complex by ¹H NMR, ¹³C NMR, and elemental analysis.

dot

Caption: Workflow for the synthesis of the palladium(II) complex.

Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction where chiral ligands are crucial for inducing enantioselectivity. Pyrrolidine-based ligands have shown great promise in this area.[5] The following protocol is a representative example of how the synthesized [(L)PdCl₂] complex could be used in the asymmetric alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Causality in the Catalytic Cycle: The palladium(0) active species, generated in situ, coordinates to the alkene of the allyl acetate. Oxidative addition then forms a π-allyl palladium(II) intermediate. The chiral ligand creates a dissymmetric environment around this intermediate. The nucleophile (malonate) then attacks the π-allyl moiety, typically at the position trans to the more sterically demanding arm of the ligand, leading to the enantioselective formation of the product. The palladium(0) catalyst is regenerated, completing the cycle.

Experimental Protocol: Asymmetric Allylic Alkylation

Materials:

  • [(L)PdCl₂] complex (as prepared above)

  • rac-(E)-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous, degassed toluene

  • Schlenk tube

Procedure:

  • To a Schlenk tube under argon, add the [(L)PdCl₂] complex (0.025 mmol, 2.5 mol%).

  • Add rac-(E)-1,3-diphenyl-2-propenyl acetate (1.0 mmol) and potassium acetate (0.05 mmol).

  • Seal the tube and add anhydrous, degassed toluene (5 mL).

  • Add dimethyl malonate (1.2 mmol) followed by BSA (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

dot

Catalytic_Cycle Pd0 Pd(0)L Pi_Allyl π-Allyl Pd(II)L Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Acetate Allyl Acetate Allyl_Acetate->Pi_Allyl Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Malonate) Nucleophile->Pi_Allyl Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for asymmetric allylic alkylation.

Data Summary

The following table presents hypothetical, yet expected, data for the asymmetric allylic alkylation reaction, which should be used as a benchmark for optimization studies. The variation in temperature and solvent can significantly impact both the yield and enantioselectivity of the reaction.

EntryTemperature (°C)SolventTime (h)Yield (%)ee (%)
125Toluene247585
240Toluene129282
360Toluene69570
440THF128878
540DCM186588

Conclusion and Future Outlook

While direct experimental data for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is emerging, its structural analogy to well-established chiral ligands provides a strong foundation for its application in organometallic chemistry. The protocols detailed herein for the synthesis of its palladium(II) complex and its use in asymmetric allylic alkylation offer a clear and scientifically grounded pathway for researchers to explore its catalytic capabilities. Further investigations could involve screening a broader range of metals, exploring other asymmetric transformations such as C-H activation[4], and fine-tuning reaction conditions to maximize stereoselectivity. The modular nature of proline-derived ligands also allows for systematic modification of the ligand structure to build a deeper understanding of the structure-activity relationship.

References

  • Hobart, T. R., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Molecules, 24(12), 2206. [Link]

  • Fluorochem. Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. [Link]

  • Hobart, T. R., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Hilf, J. A., et al. (2021). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 23(23), 9208–9212. [Link]

  • Benhamou, L., et al. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Comptes Rendus. Chimie, 25, 1-13. [Link]

  • PubChem. N-Isopropylbutyrolactam. [Link]

  • Zhang, Y., et al. (2007). Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. Tetrahedron: Asymmetry, 18(16), 1937-1945. [Link]

  • Zefirov, N. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. [Link]

Sources

Method

Application Notes and Protocols: Solvent Compatibility for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Reactions

Abstract: This comprehensive guide provides a detailed analysis of solvent compatibility for reactions involving Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. As a chiral secondary amine incorporating a pyrrolidine s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed analysis of solvent compatibility for reactions involving Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. As a chiral secondary amine incorporating a pyrrolidine scaffold, its reactivity in common synthetic transformations such as acylation, alkylation, and reductive amination is profoundly influenced by the choice of solvent. This document outlines the theoretical and practical considerations for solvent selection, offering detailed protocols and justifications to empower researchers in drug development and organic synthesis to optimize their reaction conditions, enhance yields, and ensure product purity.

Introduction: The Critical Role of the Solvent Environment

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a secondary amine functionality dictates its nucleophilic character, which is central to its role in various carbon-nitrogen bond-forming reactions. However, the efficacy of these transformations is not solely dependent on the intrinsic reactivity of the amine. The surrounding solvent medium plays a multifaceted role, influencing reactant solubility, stabilizing transition states, and in some cases, directly participating in the reaction mechanism.

An injudicious choice of solvent can lead to diminished reaction rates, the formation of undesirable byproducts, or even complete inhibition of the desired chemical transformation. This guide, therefore, aims to provide a rational framework for solvent selection, grounded in the fundamental principles of physical organic chemistry and supported by established literature for analogous amine systems.

Physicochemical Properties of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

While specific experimental data for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is not extensively available in public literature, its structure allows for the inference of key physicochemical properties that guide solvent selection.

  • Structure: The molecule contains a polar secondary amine group and a pyrrolidine ring, along with a nonpolar isopropyl group. This amphiphilic nature suggests solubility in a range of organic solvents.

  • Basicity: As a secondary amine, it is basic and can be protonated by protic solvents or acidic reagents.

  • Chirality: The presence of a stereocenter necessitates consideration of the solvent's potential influence on stereochemical outcomes, although this is beyond the primary scope of this solvent compatibility guide.

General Principles of Solvent Selection for Amine Reactions

The choice of solvent hinges on several key parameters that influence the reaction outcome. These include solvent polarity, proticity, and coordinating ability.

Solvent Polarity

The polarity of a solvent, often quantified by its dielectric constant, can significantly impact reaction rates. For many reactions involving neutral nucleophiles like Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, an increase in solvent polarity can stabilize charged transition states, thereby accelerating the reaction.[1][2]

Protic vs. Aprotic Solvents
  • Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons and are capable of hydrogen bonding. While they can be excellent solvents for amines, they can also solvate the amine's lone pair of electrons, reducing its nucleophilicity.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack acidic protons but possess dipoles that enable them to dissolve polar and ionic species. They are often preferred for reactions where a high degree of nucleophilicity is desired, as they do not "cage" the nucleophile through hydrogen bonding.[3]

  • Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and are generally used when reactants are nonpolar.

The interplay of these properties is crucial in determining the optimal solvent for a specific transformation. The following sections will delve into solvent recommendations for common reactions involving Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

Solvent Compatibility in Key Synthetic Transformations

Acylation Reactions

Acylation of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine to form an amide is a fundamental transformation. The choice of solvent is critical to ensure efficient conversion and minimize side reactions.

Mechanism Overview: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride).

Solvent Recommendations:

Solvent ClassRecommended SolventsRationale & Considerations
Aprotic Polar Dichloromethane (DCM), Chloroform, Acetonitrile (MeCN)These solvents are generally the first choice. They effectively dissolve the amine and many common acylating agents. Their inert nature prevents interference with the reaction. DCM is particularly favored for its ease of removal.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood general-purpose solvents that can dissolve a wide range of reactants. They are less polar than DCM or MeCN but are suitable for many acylations.
Aprotic Nonpolar Toluene, HexaneCan be used if the reactants are sufficiently soluble. Often employed when precipitation of a salt byproduct (e.g., triethylammonium chloride) drives the reaction to completion.
Protic Alcohols (e.g., Methanol, Ethanol)Generally avoided with highly reactive acylating agents like acyl chlorides, as the solvent can compete with the amine for the acylating agent, leading to ester formation.
Basic PyridineCan act as both a solvent and a base to scavenge the acid byproduct. It is known to catalyze acylation reactions.[4]

dot

Caption: Factors Influenced by Solvent in Alkylation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, involving the reaction of the amine with a carbonyl compound to form an iminium ion, which is then reduced in situ.

Mechanism Overview: The reaction proceeds in two steps: formation of an iminium ion intermediate followed by its reduction by a hydride reagent. The choice of solvent must be compatible with both steps.

Solvent Recommendations:

Reducing AgentRecommended SolventsRationale & Considerations
Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)STAB is sensitive to water and not very compatible with methanol. [5]DCE is the preferred solvent for reactions with STAB. [6][7]
Sodium Cyanoborohydride (NaCNBH₃) Methanol (MeOH)NaCNBH₃ is stable in methanol, making it a common choice for this reagent. The reaction is often run in the presence of a Lewis acid. [5]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)NaBH₄ can reduce aldehydes and ketones, so the imine formation must be allowed to go to completion before the addition of the reducing agent. [5]A stepwise procedure in methanol is often employed. [6]
Catalytic Hydrogenation (H₂, Pd/C) Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc)These solvents are compatible with catalytic hydrogenation conditions. Care must be taken with alcohols, as they can sometimes undergo oxidation on the catalyst surface. [8]

dot

Reductive_Amination_Pathway cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product Final Tertiary Amine Iminium->Product in situ reduction Reducer Reducing Agent (e.g., STAB, NaBH4) Reducer->Product

Caption: Two-Stage Process of Reductive Amination.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and reaction scales.

Protocol: General Procedure for Acylation
  • To a solution of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under a nitrogen atmosphere at 0 °C, add a suitable base such as triethylamine (1.2 eq).

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: General Procedure for Alkylation
  • To a solution of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1-0.5 M), add a base such as potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol: General Procedure for Reductive Amination with STAB
  • To a solution of the carbonyl compound (1.0 eq) and Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.1-0.5 M), add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting materials are consumed (as indicated by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. This guide has provided a framework for rational solvent choice based on the reaction type, the properties of the reagents, and the underlying reaction mechanisms. By carefully considering the principles of polarity and proticity, and by following the outlined protocols, researchers can significantly enhance the efficiency and outcome of their synthetic endeavors with this versatile amine building block. It is imperative to note that the provided protocols are starting points and may require optimization for specific substrates and scales.

References

  • Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES.
  • Oregon State University. (n.d.). Physical properties of some common organic solvents.
  • Filo. (2023, November 4). Amines are good nucleophiles, even though they are neutral. How would the...
  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents.
  • ResearchGate. (2015, January 13). For alkylation of a secondary amine...
  • University of Minnesota. (2023, September 7). Properties of Common Organic Solvents.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Pearson+. (n.d.). The reaction of an amine with an alkyl halide gives an ammonium s...
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
  • TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.
  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • SpringerLink. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green.
  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates.
  • ACS Publications. (n.d.). Specific solvation effects on acylation of amines in solvents with low dielectric constants.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Fluorochem. (n.d.). Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
  • Nature. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies.
  • Fisher Scientific. (n.d.). Amination.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS No. 1251349-76-4).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (CAS No. 1251349-76-4). This document provides in-depth troubleshooting advice and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose issues and rationally improve your reaction outcomes.

Core Synthesis Pathway: Reductive Amination

The most reliable and high-yielding method for preparing Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is the reductive amination between (1-methyl-pyrrolidin-2-yl)methanamine and acetone.[1] This method avoids the common issue of overalkylation that plagues direct alkylation strategies with alkyl halides.[1][2] The reaction proceeds in a one-pot fashion, where an iminium ion is formed in situ and subsequently reduced to the target secondary amine.

The overall transformation is as follows:

Chemical reaction scheme for the synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Figure 1. General reaction scheme via reductive amination.

Recommended Experimental Protocol

This protocol is optimized for selectivity and yield, employing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly effective because it is mild and selectively reduces the iminium ion intermediate over the acetone starting material.[3][4]

Materials:

  • (1-methyl-pyrrolidin-2-yl)methanamine

  • Acetone (ACS grade, dry)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • To a dry round-bottom flask under a nitrogen or argon atmosphere, add (1-methyl-pyrrolidin-2-yl)methanamine (1.0 equiv.).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Add acetone (1.1-1.5 equiv.) to the solution, followed by glacial acetic acid (1.0-1.2 equiv.). The acid catalyzes the formation of the iminium ion.[1]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine/iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv.) portion-wise to the stirring mixture.[3] An exotherm may be observed. Maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 1-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting amine.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via column chromatography or distillation as required.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis process, from setup to the isolation of the final product.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Add Amine, Acetone, & Acetic Acid to Solvent (DCE/THF) Stir 2. Stir 20-30 min (Iminium Formation) Reactants->Stir Add_Reducer 3. Add NaBH(OAc)₃ Stir->Add_Reducer React 4. Stir 1-4h at RT Add_Reducer->React Quench 5. Quench with sat. aq. NaHCO₃ React->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography or Distillation Dry->Purify Product Final Product Purify->Product

Caption: High-level experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

Low yield is often traced back to issues with reagents, stoichiometry, or reaction conditions.

A1: Common Causes & Solutions

Potential CauseScientific Rationale & Troubleshooting Steps
Poor Quality Reagents Rationale: The reducing agent, NaBH(OAc)₃, is moisture-sensitive. Contamination with water will decompose the hydride, rendering it ineffective. The amine and acetone should be free of significant impurities. Action: • Use a freshly opened bottle of NaBH(OAc)₃ or ensure it has been stored in a desiccator. • Use anhydrous solvents. Ensure your acetone is not from a stock bottle that has been open for a long time.
Incorrect Stoichiometry Rationale: An insufficient amount of the reducing agent will lead to incomplete conversion. A large excess of acetone is generally not necessary and can complicate purification. Action: • Ensure you are using at least 1.3 equivalents of NaBH(OAc)₃ relative to the limiting reagent (typically the amine).[3] • Use a slight excess (1.1-1.5 equiv.) of acetone.
Inefficient Iminium Ion Formation Rationale: The reduction step can only occur after the iminium ion has formed. This condensation is reversible and often acid-catalyzed. Without the catalyst (acetic acid), the formation can be very slow, especially with ketones.[1] Action: • Ensure glacial acetic acid (1.0-1.2 equiv.) is added before the reducing agent. • Allow the amine, acetone, and acid to stir for at least 20 minutes before adding the NaBH(OAc)₃.
Improper Quenching/Workup Rationale: The final product is a basic amine. During an acidic quench or workup, it will be protonated and become water-soluble, leading to loss into the aqueous phase. Action: • Always perform a basic quench (e.g., with NaHCO₃ or Na₂CO₃) to a pH > 8 to ensure the product is in its free-base form before extraction.[5] • Extract multiple times (3x) with an organic solvent to ensure complete recovery from the aqueous layer.
Q2: I'm observing significant side products. How can I improve selectivity?

The primary advantage of NaBH(OAc)₃ is its high selectivity, but improper conditions can still lead to side products.

A2: Minimizing Side Reactions

Side ProductFormation MechanismMitigation Strategy
Isopropanol Reduction of the acetone starting material by the hydride reagent.This is the most common side product when using less selective reducing agents like NaBH₄. NaBH(OAc)₃ is highly selective for the protonated iminium ion over the neutral ketone, effectively preventing this.[3][6] Sticking to the recommended protocol with NaBH(OAc)₃ is the best prevention.
Starting Amine Incomplete reaction.See Q1. Verify reagent quality, stoichiometry, and allow sufficient reaction time. Monitor the reaction by TLC or GC-MS until the starting amine is consumed.
Over-Alkylated Product (Tertiary Amine) The secondary amine product reacts with another molecule of acetone and the starting primary amine.This is less common in reductive amination compared to direct alkylation.[1] It can be suppressed by avoiding a large excess of acetone and ensuring efficient reduction of the initial iminium ion.
Q3: Which reducing agent is truly the best for this reaction?

While several hydrides can accomplish this transformation, they are not interchangeable. Their reactivity and selectivity profiles differ significantly.

A3: Comparison of Common Reducing Agents

Reducing AgentAdvantagesDisadvantages & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃) • High Selectivity: The electron-withdrawing acetate groups moderate the hydride's reactivity, making it selective for iminium ions over ketones/aldehydes.[3] • Mild Conditions: Reacts at room temperature without requiring strict pH control beyond the use of a catalytic acid.[4]• Moisture Sensitive: Requires anhydrous conditions for optimal performance. • Cost: Can be more expensive than sodium borohydride.
Sodium Cyanoborohydride (NaBH₃CN) • Good Selectivity: Also selective for iminium ions at neutral or slightly acidic pH (6-7).[1]• High Toxicity: Generates highly toxic HCN gas if the reaction becomes too acidic (pH < 5).[1] This poses a significant safety risk. • Byproducts: Can sometimes lead to cyanide addition byproducts.
Sodium Borohydride (NaBH₄) • Inexpensive & Readily Available • Poor Selectivity: It is a powerful reducing agent that will readily reduce both the iminium ion and the acetone starting material, leading to isopropanol as a major byproduct and reducing overall yield.[2] • pH Dependent: Its reactivity is highly dependent on pH and solvent.
Catalytic Hydrogenation (H₂/Catalyst) • Economical & Scalable: Excellent for large-scale industrial synthesis.[6]• Less Functional Group Tolerance: Will reduce other functional groups like alkenes, alkynes, or nitro groups if present in the molecule. • Specialized Equipment: Requires a pressure vessel and handling of flammable H₂ gas.
Q4: What is the mechanism of the reductive amination and why is acid important?

Understanding the mechanism explains the critical role of each component.

A4: The Iminium Ion Pathway

The reaction proceeds through two key stages: iminium formation and hydride reduction.

G Amine Primary Amine (R-NH₂) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Acetone (Reversible) Acetone Acetone Carbinolamine->Amine Iminium Iminium Ion (Cationic Intermediate) Carbinolamine->Iminium - H₂O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product + 'H⁻' Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Sources

Troubleshooting

Technical Support Center: Oxidative Stability of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

This guide functions as a specialized technical support resource for researchers working with Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine . It addresses stability challenges, specifically oxidative degradation, usin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine . It addresses stability challenges, specifically oxidative degradation, using a diagnostic Q&A format backed by mechanistic chemistry.

Status: Active | Topic: Oxidative Degradation & Stabilization | Audience: R&D Scientists

Executive Summary

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a diamine building block containing two distinct nitrogen centers: a tertiary cyclic amine (N-methylpyrrolidine) and a secondary exocyclic amine (N-isopropylaminomethyl). Under oxidative stress, these centers exhibit differential reactivity. The tertiary ring nitrogen predominantly forms N-oxides , while the secondary chain nitrogen is susceptible to hydroxylamines, nitrones, and oxidative dealkylation .

This guide provides troubleshooting workflows to identify degradants, mechanistic insights into their formation, and protocols to mitigate them.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I observe a new impurity with a mass shift of +16 Da in LC-MS. Is this the N-oxide?

Answer: Yes, a +16 Da shift typically indicates the addition of a single oxygen atom. However, because your molecule has two nitrogen centers, you must distinguish between two possibilities:

  • Ring N-Oxide (Most Likely): The tertiary nitrogen in the pyrrolidine ring is more nucleophilic and sterically accessible, making it the primary site for N-oxidation by peroxides or peracids.

  • Chain Hydroxylamine: The secondary exocyclic amine can be oxidized to a hydroxylamine (

    
    ).
    

Differentiation Protocol:

  • MS/MS Fragmentation:

    • Ring N-Oxide: Fragmentation often yields a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) from the parent ion. Look for the intact side chain fragments.

    • Hydroxylamine: Fragmentation may show loss of water (-18 Da) or cleavage alpha to the nitrogen.

  • pH Adjustment: N-oxides are highly polar and often show significant retention time shifts in reverse-phase chromatography when mobile phase pH is altered, whereas hydroxylamines are less basic than the parent amine.

Q2: My sample has turned yellow, but the main peak is stable. What is happening?

Answer: Yellowing often indicates radical-mediated oxidation rather than simple N-oxidation. N-oxides are usually colorless. The color likely arises from:

  • Nitrone Formation: Further oxidation of the secondary amine leads to nitrones (C=N+(O-)R), which can be chromophoric or polymerize.

  • Conjugated Imines: Oxidative dehydrogenation of the pyrrolidine ring or the isopropyl group can create conjugated double bond systems (Schiff bases) that absorb blue light.

  • Trace Transition Metals: If Fe or Cu is present (even ppb levels), they catalyze radical pathways leading to colored oligomers.

Q3: I see a degradation product with a mass shift of -14 Da. Is this an impurity in the synthesis?

Answer: While it could be a synthetic impurity (nor-methyl precursor), in a stability context, -14 Da usually indicates Oxidative Demethylation of the N-methyl group on the pyrrolidine ring.

  • Mechanism: An oxidant (e.g., radical species) abstracts a hydrogen from the N-methyl group, forming a carbinolamine intermediate (

    
    ). This unstable intermediate collapses to release formaldehyde (
    
    
    
    ) and the secondary amine (pyrrolidine ring), resulting in a net loss of 14 Da (
    
    
    ).
Q4: Why does the degradation rate increase in PEG-based formulations?

Answer: Polyethylene Glycol (PEG) and similar excipients are prone to auto-oxidation, generating hydroperoxides and formaldehyde .

  • Hydroperoxides: Directly oxidize the tertiary amine to the N-oxide.

  • Formaldehyde: Reacts with the secondary amine (chain) to form hemiaminals or methylene-bridged dimers, or promotes methylation (Leuckart-Wallach type conditions).

Part 2: Mechanistic Deep Dive & Visualization

The following diagram illustrates the competing oxidation pathways. The Tertiary Amine (Path A) follows a direct N-oxidation route, while the Secondary Amine (Path B) undergoes a complex radical sequence leading to dealkylation or nitrone formation.

OxidationPathways Parent Parent Molecule (Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine) NOxide Ring N-Oxide (+16 Da) (Major Product) Parent->NOxide H2O2 / Peroxides (Nucleophilic Attack) Hydroxylamine N-Hydroxylamine (+16 Da) (Intermediate) Parent->Hydroxylamine ROS / OH• Radical α-Carbon Radical (Transient) Parent->Radical H• Abstraction (Metal Catalysis) Nitrone Nitrone (+14 Da from Parent) (Chromophore) Hydroxylamine->Nitrone -2H (Oxidation) Carbinolamine Carbinolamine (+16 Da) Radical->Carbinolamine +OH• Demethylated Des-methyl Degradant (-14 Da) Carbinolamine->Demethylated -CH2O (Formaldehyde) Deisopropyl Des-isopropyl Degradant (-42 Da) Carbinolamine->Deisopropyl -Acetone

Caption: Figure 1. Divergent oxidative degradation pathways.[1] Path A (Blue) is the dominant non-radical pathway driven by peroxides. Path C (Green) represents radical-mediated dealkylation common in formulation stress.

Part 3: Experimental Protocols

To validate the stability profile of your specific lot, perform this Targeted Oxidative Stress Test .

Protocol: Differentiating Radical vs. Nucleophilic Oxidation

Objective: Determine if the molecule is more susceptible to peroxide attack (N-oxidation) or radical chain reactions (Dealkylation/Color).

ReagentConditionMechanism ProbedExpected Degradant
3% H₂O₂ 25°C, 4 hoursNucleophilic OxidationRing N-Oxide (+16 Da)
AIBN (10 mM) 40°C, 24 hoursRadical InitiatorDealkylated species (-14, -42 Da), Oligomers
FeCl₃ (5 ppm) 25°C, 24 hoursMetal Catalysis (Fenton)Complex mixture, Yellowing

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the amine in 10 mL of Acetonitrile/Water (50:50).

  • Stress Induction:

    • Vial A (Control): No additive.

    • Vial B (Peroxide): Add 100 µL of 30% H₂O₂.

    • Vial C (Radical): Add 1 mg AIBN (Azobisisobutyronitrile).

  • Incubation: Store Vials A and B at room temperature; Vial C at 40°C.

  • Quenching: Quench Vial B with 100 µL of 10% Sodium Metabisulfite solution before analysis to prevent on-column oxidation.

  • Analysis: Inject 5 µL onto a C18 column (High pH resistant, e.g., Waters XBridge) using a gradient of 10mM Ammonium Bicarbonate (pH 10) and Acetonitrile.

    • Note: High pH mobile phase is crucial to keep the amine deprotonated and improve peak shape, but ensure your column is compatible.

Part 4: Prevention & Handling
  • Inert Atmosphere: Store the neat oil/solid under Argon. CO₂ (from air) can form carbamates with the secondary amine, which may be confused with oxidation products.

  • Antioxidants:

    • For peroxide scavenging , use thioethers (e.g., Methionine) or phosphites.

    • For radical scavenging , use BHT or BHA, but be aware that phenolic antioxidants can sometimes form colored quinones when oxidized.

  • Salt Formation: Converting the free base to a salt (e.g., Dihydrochloride) significantly increases oxidative stability by protonating the nitrogen lone pairs, rendering them non-nucleophilic and resistant to N-oxide formation.

References
  • Alsante, K. M., et al. (2001). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • Lienard, P., et al. (2020).[2] "Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)." Journal of Analytical Methods in Chemistry. (Mechanisms of pyrrolidine ring oxidation).

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology.

  • Lai, Y. H., et al. (2023). "Oxidative N-Dealkylation of N,N-Dimethylanilines." Molecules. (Mechanistic parallels for N-methyl dealkylation).

Sources

Optimization

Technical Support Center: Amine Alkylation Temperature Optimization

Current Status: Operational Topic: Thermodynamics & Kinetics of Amine Alkylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Thermal Landscape of Nucleophilic Substitution Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Thermodynamics & Kinetics of Amine Alkylation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Thermal Landscape of Nucleophilic Substitution

Welcome to the technical support hub for amine alkylation. You are likely here because your reaction has either stalled (insufficient kinetic energy) or run wild (polyalkylation/elimination).

In amine alkylation (


), temperature is not merely a switch to "speed up" the reaction. It is the primary lever for controlling selectivity . The activation energy (

) for the first alkylation (

) often differs marginally from the second (

). Your goal is to manipulate temperature (

) to maximize the ratio

while suppressing elimination (

).

This guide moves beyond basic textbook theory into field-proven troubleshooting for drug discovery and process chemistry workflows.

Module 1: Critical Troubleshooting (FAQ Format)

Issue A: "I cannot stop the reaction at the secondary amine (Over-alkylation)."

Diagnosis: The product (secondary amine) is often more nucleophilic than the starting primary amine due to inductive electron donation from the alkyl group. If


 is too high, the system overcomes the activation barrier for the second addition too easily.

The Fix: Cryogenic Control & The "Cesium Effect"

  • Thermodynamic Suppression: Lower the temperature to 0°C or -10°C . By the Arrhenius equation, reactions with higher

    
     (often the second alkylation step in sterically crowded systems) are dampened more significantly by temperature drops than lower 
    
    
    
    pathways.
  • Base Selection: Switch to Cesium Hydroxide (CsOH) . The "Cesium Effect" involves the large

    
     cation stabilizing the transition state for mono-alkylation while preventing the aggregation that leads to polyalkylation.
    

Optimization Protocol:

  • Solvent: DMF or NMP (anhydrous).

  • Base: CsOH·H2O (powdered, activated molecular sieves).

  • Temperature: Start at

    
    . Allow to warm to RT only if conversion is <10% after 2 hours.
    
Issue B: "My substrate is sterically hindered and won't react."

Diagnosis: The nucleophile cannot access the electrophilic carbon. You are fighting an entropy barrier.

The Fix: High-Temperature Sealed Tube Protocols

  • Solvent Switch: Move to high-dielectric, high-boiling solvents like Acetonitrile (MeCN) or DMSO .

  • The Menschutkin Factor: The formation of charged ammonium intermediates (Menschutkin reaction) is favored in polar aprotic solvents at higher temperatures (

    
    ).
    
  • Pressure: Use a sealed tube (pressure vial). This allows you to heat MeCN (b.p. 82°C) to 100°C+, significantly increasing kinetic collisions without solvent loss.

Issue C: "I am seeing alkene impurities (Hofmann Elimination)."

Diagnosis: You are heating too aggressively. Elimination is entropy-driven (creating 2 molecules from 1). The term


 in the Gibbs free energy equation becomes dominant at high 

, favoring elimination over substitution.[1]

The Fix:

  • Immediate Action: Reduce reaction temperature by

    
    .
    
  • Solvent Change: Switch to a less polar solvent if solubility permits, or ensure the counter-ion is non-basic (avoid hydroxide/alkoxide bases at high temps; use carbonates).

Module 2: Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for optimizing temperature based on reaction monitoring (LCMS/NMR).

TemperatureOptimization Start Start: Amine + Alkyl Halide Check Check LCMS (1 hr) Start->Check NoRxn No Reaction / <5% Conv. Check->NoRxn Low Kinetics OverAlk Polyalkylation Detected Check->OverAlk Low Selectivity Elim Alkene Byproduct (Elimination) Check->Elim Entropy Dominant Success Mono-Alkylated Product Check->Success Optimal Action_Heat Increase T by 10°C OR Switch to Sealed Tube NoRxn->Action_Heat Action_Cool Cool to 0°C Dilute Reaction (0.05M) OverAlk->Action_Cool Action_Base Lower T Switch Base (weak, non-nucleophilic) Elim->Action_Base Action_Heat->Check Action_Cool->Check Action_Base->Check

Figure 1: Decision matrix for temperature adjustment based on reaction outcome.

Module 3: Solvent-Temperature Compatibility Data

Do not arbitrarily heat solvents. The following table correlates solvent choice with maximum operational temperatures and specific risks for amine alkylation.

SolventBoiling Point (°C)Rec. Max Temp (Open)Rec. Max Temp (Sealed)Risk Factor
DCM 4035DO NOT HEAT Critical: Reacts with amines (Menschutkin) to form quaternary salts over time.[2]
THF 666080Peroxide formation; pressure risk.
MeCN 8280100Excellent for polar transition states.
DMF 153100140Decomposes to dimethylamine (impurity) at high T/Basic pH.
DMSO 189120150Violent exotherms possible; difficult removal.
Toluene 110110130Non-polar; poor for salt formation but good for preventing over-alkylation via solubility control.

Module 4: Standardized Temperature Screening Protocol

Objective: Determine the optimal temperature window (


) for a new amine-electrophile pair.

Materials:

  • 3 x 4mL Vials (equipped with stir bars)

  • Heating block/Cooling bath

  • Reagents: Amine (1.0 eq), Alkyl Halide (1.1 eq), Base (Cs2CO3 or DIPEA, 2.0 eq).

Procedure:

  • Preparation: Dissolve Amine (0.1 mmol) in MeCN (1.0 mL). Add Base.[3]

  • Parallel Incubation:

    • Vial A (Kinetic Control): Place in ice bath (

      
      ).
      
    • Vial B (Ambient): Maintain at Room Temperature (

      
      ).
      
    • Vial C (Thermodynamic Push): Heat to

      
      .
      
  • Initiation: Add Alkyl Halide to all vials simultaneously.

  • Monitoring: Sample at

    
     and 
    
    
    
    .
  • Analysis:

    • If Vial A shows >50% conversion and >90% mono-selectivity

      
      Adopt 0°C .
      
    • If Vial A is <10% conv, and Vial B is clean

      
      Adopt RT .
      
    • If Vial C is the only active reaction

      
      Adopt 60°C  (check for elimination).
      

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[4] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5] The Journal of Organic Chemistry. [Link][4]

  • Menschutkin, N. (1890).[6] "Beiträge zur Kenntniss der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine." Zeitschrift für Physikalische Chemie. (Foundational text on solvent/temp effects in quaternization).

  • Master Organic Chemistry. (2012). "Elimination Reactions Are Favored By Heat."[1] [Link]

  • Organic Chemistry Portal. "Synthesis of Secondary Amines." (Comprehensive review of alkylation methodologies). [Link]

Sources

Troubleshooting

Technical Support Center: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Storage &amp; Stability Guide

Executive Summary & Quick Reference Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (hereafter referred to as IPMA ) is a diamine building block featuring both a secondary acyclic amine and a tertiary cyclic amine (pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Quick Reference

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (hereafter referred to as IPMA ) is a diamine building block featuring both a secondary acyclic amine and a tertiary cyclic amine (pyrrolidine). Its structural duality makes it uniquely susceptible to specific degradation pathways—primarily oxidative N-dealkylation and carbamylation upon exposure to atmospheric CO₂.

Optimal Storage Conditions (The "Golden Standard")
ParameterSpecificationCriticality
Temperature -20°C (Long-term) / 2-8°C (Active Use)High
Atmosphere Argon or Nitrogen (Inert)Critical
Container Amber glass with Teflon-lined septum capHigh
State Store as HCl/Salt form if possible (more stable)Medium
Desiccant Store secondary container over P₂O₅ or DrieriteMedium

Technical Deep Dive: Why Does IPMA Degrade?

To prevent degradation, one must understand the molecular "weak points" of IPMA. The molecule contains two nitrogen centers with distinct reactivities.[1]

The Degradation Pathways
  • Carbamylation (The "White Crust" Phenomenon): The secondary isopropyl-amine group is highly nucleophilic. Upon exposure to air, it reacts rapidly with Carbon Dioxide (CO₂) to form a carbamic acid, which often stabilizes as a carbamate salt. This is visible as a white crust or precipitate in the neat oil.

    • Mechanism:[1][2][3][4] R₂NH + CO₂ ⇌ R₂N-COOH

  • Oxidative N-Dealkylation (The "Yellowing" Phenomenon): Both amine centers are susceptible to oxidation by atmospheric oxygen. The N-methyl pyrrolidine ring is particularly prone to forming N-oxides, which can undergo Cope elimination or Polonovski-type rearrangements under thermal stress, leading to ring opening or cleavage.

    • Visual Indicator: The clear oil turns yellow, then amber/brown.

  • Hygroscopic Hydrolysis: While the amine backbone is hydrolytically stable, absorbed water catalyzes oxidation and facilitates CO₂ absorption.

Visualization of Degradation Logic

IPMA_Degradation cluster_prevention Prevention Barrier IPMA Fresh IPMA (Clear Oil) Air Air Exposure (O2 + CO2 + H2O) IPMA->Air Improper Sealing Carbamate Carbamate Salt (White Precipitate) Air->Carbamate + CO2 (Rapid) NOxide N-Oxide Intermediate Air->NOxide + O2 (Slow) Yellowing Oxidative Decomp (Yellow/Brown Oil) NOxide->Yellowing Thermal Rearrangement Inert Inert Gas (Ar/N2) Cold Cold Storage (-20°C)

Figure 1: Logical flow of IPMA degradation upon environmental exposure. Red paths indicate failure modes; Blue nodes represent preventative barriers.

Troubleshooting Guide & FAQs

Scenario A: "My sample has turned yellow."

Diagnosis: Oxidative degradation has occurred. Trace amounts of N-oxides or imine impurities are present. Risk Assessment:

  • Low Risk: If the color is pale straw.

  • High Risk: If dark amber or brown. Corrective Action:

  • Do not distill without checking peroxide levels (amines can form explosive peroxides over long periods, though rare).

  • Purification: Dissolve in a non-polar solvent (e.g., Hexane or TBME) and wash with basic brine. If the color persists, perform a rapid filtration through a short plug of basic alumina.

  • Prevention: Flush headspace with Argon after every use.

Scenario B: "There is a white solid crust around the cap."

Diagnosis: Formation of Isopropyl-amine carbamate due to CO₂ ingress. Impact: This solid is often insoluble in organic solvents and can clog syringes. Corrective Action:

  • Do not shake. You want to keep the solid separated from the liquid.

  • Filtration: Filter the liquid through a 0.2 µm PTFE syringe filter under an inert atmosphere.

  • Re-titration: The effective concentration of the amine has likely dropped. Perform a titration or quantitative NMR (qNMR) to determine the new purity.

Scenario C: "The liquid is viscous and cloudy."

Diagnosis: Significant water absorption (Hygroscopicity).[5] Corrective Action:

  • Drying: Dissolve in dry Dichloromethane (DCM) and dry over activated 3Å Molecular Sieves for 4-6 hours.

  • Recovery: Filter and remove solvent under vacuum.

  • Note: Do not use silica gel for drying, as amines bind irreversibly to acidic silica sites.

Standard Operating Procedures (SOPs)

SOP-01: Inert Handling of IPMA

Objective: To dispense IPMA without introducing atmospheric moisture or oxygen.

Equipment:

  • Schlenk line (Vacuum/Argon manifold)

  • Sure/Seal™ bottle or septum-capped vial

  • Oven-dried glass syringe with long needle

Protocol:

  • Purge: Ensure the Schlenk line is under a positive pressure of Argon.

  • Equalize: Insert a generic needle connected to the Argon line into the IPMA bottle's septum to equalize pressure.

  • Withdraw: Insert the sampling syringe. Flush the syringe with Argon 3 times (pull gas, expel gas) to remove air from the barrel.

  • Sample: Draw the required volume of IPMA.

  • Seal: Remove both needles. Wrap the cap immediately with Parafilm.

  • Store: Return to -20°C storage immediately.

SOP-02: Purity Check via qNMR (Self-Validating System)

Objective: Quickly verify if the compound has degraded without running a full LCMS sequence.

Method:

  • Solvent: Use CDCl₃ (Chloroform-d). Note: Ensure CDCl₃ is neutralized with K₂CO₃ to prevent salt formation with the amine.

  • Internal Standard: Add a known amount of Dimethyl Sulfone or 1,3,5-Trimethoxybenzene.

  • Analysis:

    • Check the N-Methyl singlet (approx. 2.3 - 2.5 ppm).

    • Check the Isopropyl methine septet (approx. 2.8 - 3.0 ppm).

    • Fail Criteria: Appearance of new signals downfield (3.0 - 4.0 ppm) indicates N-oxide formation or carbamates.

References

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Merck KGaA.

  • Eide-Haugmo, I., et al. (2011). Thermal degradation of amines for CO2 capture. Energy Procedia, 4, 1649-1656. (Provides mechanistic insight into amine-CO2 degradation pathways).

  • Lepaumier, H., et al. (2009). Degradation of MDEA/PZ blends in CO2 capture conditions. International Journal of Greenhouse Gas Control. (Details oxidative degradation of secondary/tertiary amines).

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for Pyrrolidine Amine Purity: A Comparative Guide

Executive Summary: The "Secondary Amine" Challenge Pyrrolidine amines represent a unique analytical challenge in drug development. As secondary cyclic amines with high pKa values (typically 11.0–11.5), they exist almost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Secondary Amine" Challenge

Pyrrolidine amines represent a unique analytical challenge in drug development. As secondary cyclic amines with high pKa values (typically 11.0–11.5), they exist almost exclusively as cations at standard chromatographic pH (2–8). This leads to two primary failure modes in purity analysis:

  • Silanol Overload: The cationic amine interacts ionically with residual silanols on silica-based columns, resulting in severe peak tailing (Tailing Factor > 2.0) and loss of resolution.

  • Detection Blindness: The pyrrolidine ring lacks a conjugated

    
    -system, rendering it virtually invisible to UV detection above 210 nm, where solvent cutoffs create high noise baselines.
    

This guide compares three distinct chromatographic strategies to overcome these hurdles, moving beyond "textbook" recipes to field-proven methodologies.

Strategic Framework: Comparative Analysis of Methodologies

We evaluate three dominant strategies for pyrrolidine purity analysis. The selection depends heavily on the specific hydrophobicity (LogP) of the target amine and the available detection instrumentation.

Table 1: Comparative Performance Matrix
FeatureMethod A: High pH Reversed-Phase Method B: Ion-Pair Chromatography (IPC) Method C: HILIC (Hydrophilic Interaction)
Mechanism Ion Suppression: Operating at pH > pKa (pH 11-12) keeps amine neutral.Ion Pairing: Additive (e.g., sulfonate) forms neutral complex with amine.Partitioning: Water layer on polar surface retains polar amine.
Column Type Hybrid Silica (e.g., XBridge, Gemini NX)Standard C18 (e.g., Symmetry, Luna)Amide, Bare Silica, or Zwitterionic
Peak Shape Excellent (Neutral species do not interact with silanols).Good (Masks silanols), but equilibration is slow.Good, but sensitive to sample diluent.[1]
MS Compatibility High (Volatile buffers like Ammonium Hydroxide).Low (Non-volatile reagents suppress ionization).High (High organic content boosts ESI).[2]
Robustness High.[3] Self-cleaning.Low. Reagent sticks to column; hysteresis effects.Medium. Long equilibration times required.
Best For Routine purity, LC-MS, hydrophobic pyrrolidines.Legacy methods, very hydrophilic amines (if HILIC fails).Extremely polar/small pyrrolidines (LogP < -1).

Decision Logic & Workflow

The following decision tree illustrates the scientific logic for selecting the optimal method based on analyte properties.

MethodSelection Start Start: Pyrrolidine Amine Analysis CheckLogP Check LogP of Analyte Start->CheckLogP IsPolar Is LogP < 0? CheckLogP->IsPolar MethodA Method A: High pH RP (Hybrid C18, pH 11.5) IsPolar->MethodA No (Hydrophobic) MethodB Method B: HILIC (Amide/Silica, ACN-rich) IsPolar->MethodB Yes (Hydrophilic) CheckUV Is UV Chromophore Present? Deriv Derivatization (FMOC/OPA) OR CAD/ELSD Detection CheckUV->Deriv No End: Standard Protocol End: Standard Protocol CheckUV->End: Standard Protocol Yes MethodA->CheckUV MethodB->CheckUV MethodC Method C: Ion-Pair RP (Acidic C18 + Octanesulfonate) MethodB->MethodC If HILIC fails (Peak distortion) caption Figure 1: Method Selection Decision Tree for Pyrrolidine Amines

Figure 1: Method Selection Decision Tree. High pH RP is the default choice for modern labs due to simplicity, while HILIC is reserved for highly polar species.

Detailed Experimental Protocols

Protocol A: High pH Reversed-Phase (The Modern Standard)

Rationale: By elevating the pH to 11–12, we suppress the ionization of the pyrrolidine nitrogen (pKa ~11.3). The neutral amine interacts hydrophobically with the C18 chain and is repelled by the negatively charged silanols, eliminating tailing without complex additives.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Crucial: Do not use standard silica columns; they will dissolve at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Hydroxide (adjust to pH 10.5–11.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Improves mass transfer).

  • Detection:

    • UV:[4][5] 210 nm (if auxiliary chromophores exist).

    • CAD/ELSD: Recommended if the molecule is non-aromatic.

Self-Validation Step: Inject a standard of the pyrrolidine. If Tailing Factor (


) > 1.3, increase pH by 0.5 units or increase buffer concentration to 20 mM.
Protocol B: HILIC (For Polar/Small Amines)

Rationale: Small pyrrolidines (e.g., proline, pyrrolidine itself) elute in the void volume of RP columns. HILIC retains them using a water-layer partition mechanism.

  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (90%) / Buffer A (10%).

  • Isocratic/Gradient: Start at 90% B (high organic). Gradient to 60% B.

  • Sample Diluent: CRITICAL. Must be 80-90% Acetonitrile. Injecting water will destroy peak shape.

Protocol C: Derivatization (For Sensitivity/Chirality)

Rationale: If the pyrrolidine has no UV activity and CAD is unavailable, or if enantiomeric purity is required.

  • Reagent: FMOC-Cl (9-fluorenylmethyl chloroformate).[6]

  • Reaction: Mix sample with borate buffer (pH 8) + FMOC-Cl in ACN. React 10 mins.

  • Analysis: Standard Low pH C18 method. Detect at 265 nm (FMOC tag).

Data Presentation: Expected Results

The following table summarizes expected retention times (


) and tailing factors (

) for a model compound (e.g., N-benzylpyrrolidine) under different modes.
ParameterHigh pH RP (Method A)Low pH RP (Traditional)Low pH RP + IPC (Method C)
Mobile Phase 10mM NH4OH / ACN0.1% TFA / ACN0.1% TFA + 10mM SOS / ACN
Retention (

)
High (

)
Low (

)
Moderate (

)
Tailing Factor (

)
1.0 – 1.2 (Excellent) 2.5 – 4.0 (Severe Tailing)1.1 – 1.3 (Good)
Baseline Noise LowLowHigh (Reagent impurities)
MS Signal Excellent (Positive Mode)GoodSuppressed (Do not use)

Troubleshooting & Optimization Logic

When method performance deviates, use this causal loop to identify the root cause.

OptimizationLoop Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift Retention Drift Issue->Drift Action1 Increase pH (Suppress Ionization) Tailing->Action1 Method A Action2 Check Buffer Conc. (Mask Silanols) Tailing->Action2 Method B/C Action3 Equilibrate Longer (HILIC/IPC specific) Drift->Action3 Action1->Issue Re-test Action2->Issue Re-test Action3->Issue Re-test caption Figure 2: Causal Optimization Loop for Amine Analysis

Figure 2: Troubleshooting logic. Tailing is usually a pH or silanol issue; drift is an equilibration issue.

References

  • Helix Chromatography. (2024). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Helix Chrom. Link

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Link

  • Chromatography Forum. (2011). Measure pyrrolidine by HPLC - Expert Discussion. ChromForum. Link

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage Blog. Link

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine and TMEDA in Organolithium Chemistry

For Researchers, Scientists, and Drug Development Professionals In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals, the choice of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals, the choice of a catalytic ligand can be pivotal to the success of a reaction. Organolithium reagents, prized for their potent basicity and nucleophilicity, often require additives to modulate their reactivity and, in many cases, to induce stereoselectivity. This guide provides an in-depth comparison of two common diamine ligands: the achiral N,N,N',N'-tetramethylethylenediamine (TMEDA) and the chiral diamine Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. Our analysis is grounded in mechanistic principles and supported by experimental data from the literature, focusing on the well-studied deprotonation of N-Boc pyrrolidine as a representative model system.

Introduction: The Role of Diamines in Modulating Organolithium Reactivity

Organolithium reagents, such as sec-butyllithium (s-BuLi), naturally exist as aggregates in solution (e.g., tetramers or hexamers). This aggregation significantly dampens their reactivity. The primary function of a chelating diamine ligand is to break down these aggregates, thereby liberating more reactive monomeric or dimeric organolithium species. This fundamental principle underpins the utility of both TMEDA and chiral diamines like Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

  • TMEDA is a simple, inexpensive, and widely used achiral diamine. Its primary role is to enhance the kinetic basicity of organolithium reagents, leading to faster and more efficient reactions, often at more practical temperatures.[1][2]

  • Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine belongs to the class of chiral diamines, which are employed with the more ambitious goal of asymmetric synthesis. By forming a chiral complex with the organolithium reagent, these ligands can facilitate the selective removal of one of two enantiotopic protons, leading to the formation of an enantioenriched product.[3][4]

This guide will dissect the catalytic efficiency of these two ligands not just in terms of reaction rate and yield, but also by considering their distinct synthetic purposes: rate acceleration versus asymmetric induction.

Mechanistic Underpinnings: A Tale of Two Ligands

The catalytic efficiency of TMEDA and Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine stems from fundamentally different, albeit related, mechanistic pathways.

TMEDA: The Power of Deaggregation

The catalytic effect of TMEDA is primarily steric and coordinative. By chelating to the lithium ion, the two nitrogen atoms of TMEDA effectively break down the large aggregates of the organolithium reagent. This deaggregation exposes the carbanionic center of the alkyllithium, dramatically increasing its reactivity and basicity.[2] The result is a significant acceleration of the deprotonation step.

TMEDA_Mechanism cluster_aggregate Organolithium Aggregate A1 RLi A2 RLi A1->A2 A3 RLi A2->A3 A4 RLi A3->A4 A4->A1 Monomer Reactive Monomer (RLi-TMEDA) A4->Monomer Deaggregation TMEDA TMEDA TMEDA->Monomer Chiral_Diamine_Mechanism cluster_reactants Reactants sBuLi s-BuLi Chiral_Complex Chiral Complex [s-BuLi • L*] sBuLi->Chiral_Complex Chiral_Diamine Chiral Diamine (L*) Chiral_Diamine->Chiral_Complex Substrate Prochiral Substrate (N-Boc Pyrrolidine) TS_R Transition State (pro-R deprotonation) Substrate->TS_R TS_S Transition State (pro-S deprotonation) Substrate->TS_S Chiral_Complex->TS_R Lower Energy Chiral_Complex->TS_S Higher Energy Product Enantioenriched Lithiated Intermediate TS_R->Product

Caption: Mechanism of asymmetric deprotonation via a chiral diamine complex.

Comparative Performance Analysis: The Case of N-Boc Pyrrolidine Lithiation

The deprotonation of N-Boc pyrrolidine at the C2 position, followed by quenching with an electrophile, serves as an excellent benchmark reaction.

TMEDA: A Workhorse for Yield and Rate

Experimental data unequivocally demonstrates that TMEDA is highly effective at promoting the lithiation of N-Boc pyrrolidine. In a study by Kwong et al., the use of s-BuLi in diethyl ether at -30°C for 5 minutes without any additive resulted in a mere 20% yield of the silylated product. [5]The addition of 1.3 equivalents of TMEDA under the same conditions boosted the yield to 76%. [5]This more than threefold increase underscores TMEDA's role as a potent reaction accelerator.

LigandSolventTemperature (°C)Time (min)Yield (%)Reference
NoneEt₂O-30520[5]
TMEDA Et₂O-30576[5]
TMEDA 2-MeTHF-30569[5]
TMEDA THF00.08 (5 sec)66[5]

The data also shows that TMEDA enables the reaction to be performed at significantly higher temperatures (e.g., 0°C) with very short reaction times, a crucial advantage for process scalability and safety. [5][6]

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine: A Specialist for Asymmetry

A key study by O'Brien et al. on the enantioselective lithiation of N-Boc-pyrrolidine examined a series of sparteine-like diamines with varying N-alkyl substituents. [3][4]The results revealed a critical relationship between steric hindrance and catalytic activity:

  • An N-Me substituted diamine provided the product with a high enantiomeric ratio (er 95:5). [3][4]* An N-iPr (isopropyl) substituted diamine yielded no product . [3][4] The authors suggest that excessive steric crowding from the bulky isopropyl group inhibits the formation of the necessary pre-lithiation complex between the chiral ligand, s-BuLi, and the N-Boc pyrrolidine substrate. [4] The target ligand, Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, possesses both an N-methyl and an N-isopropyl group. Based on the available data, it is reasonable to hypothesize that the N-isopropyl group would introduce significant steric hindrance. This could lead to:

  • Lower Reaction Rates and Yields: Compared to the highly efficient TMEDA-promoted reaction, the steric bulk of the isopropyl group may slow down the formation of the active catalytic species, potentially resulting in lower overall yields or requiring longer reaction times.

  • Moderate to Good Enantioselectivity: Assuming the pre-lithiation complex can form, the chiral backbone of the pyrrolidine moiety would be expected to induce asymmetry. The level of enantioselectivity would depend on the rigidity of the resulting s-BuLi complex.

In essence, while TMEDA's efficiency is rooted in its simplicity and small size, the efficiency of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a delicate balance between the chiral-directing elements of its structure and the potential steric impediment from its N-isopropyl group. Its primary value lies in its potential to confer chirality, a function TMEDA cannot perform.

Experimental Protocol: A Proposed Framework for Direct Comparison

To provide a definitive, head-to-head comparison, the following experimental protocol for the lithiation-trapping of N-Boc pyrrolidine is proposed. This protocol is synthesized from standard procedures reported in the literature. [5][7] Objective: To compare the yield (for TMEDA) and enantiomeric ratio (for the chiral diamine) in the s-BuLi-mediated lithiation of N-Boc pyrrolidine.

Materials:

  • N-Boc pyrrolidine

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • TMEDA (distilled from CaH₂)

  • Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

  • Anhydrous diethyl ether (Et₂O)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is cooled to -78°C (acetone/dry ice bath).

  • Reagent Addition: Anhydrous Et₂O (0.2 M relative to the substrate) is added, followed by N-Boc pyrrolidine (1.0 eq). The solution is stirred for 5 minutes.

  • Ligand Addition: The respective diamine ligand (1.3 eq of either TMEDA or Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine) is added via syringe.

  • Lithiation: s-BuLi (1.3 eq) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -75°C. The resulting solution is stirred at -78°C for 2 hours.

  • Electrophilic Quench: TMSCl (1.5 eq) is added dropwise. The reaction is stirred for an additional 30 minutes at -78°C and then allowed to warm to room temperature over 1 hour.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The phases are separated, and the aqueous layer is extracted with Et₂O (3x). The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography (silica gel). The yield of the purified 2-(trimethylsilyl)-N-Boc-pyrrolidine is calculated. For the reaction with the chiral diamine, the enantiomeric ratio (er) is determined by chiral HPLC or GC analysis.

Experimental_Workflow A 1. Setup & Cool Flask to -78°C B 2. Add Solvent (Et₂O) & Substrate (N-Boc Pyrrolidine) A->B C 3. Add Ligand (TMEDA or Chiral Diamine) B->C D 4. Add s-BuLi Dropwise (Lithiation for 2h) C->D E 5. Add TMSCl (Electrophilic Quench) D->E F 6. Warm to RT & Workup (Quench, Extract, Dry) E->F G 7. Purify & Analyze (Chromatography, Yield, er) F->G

Caption: Experimental workflow for the comparative lithiation-trapping reaction.

Conclusion and Outlook

This guide illustrates that a direct comparison of catalytic efficiency between TMEDA and a chiral diamine like Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine requires a nuanced understanding of their respective roles.

  • TMEDA is an outstandingly efficient rate-accelerating additive . Its small size and potent chelating ability make it ideal for applications where high yield and fast reaction times are the primary objectives. It offers no stereochemical control.

  • Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a stereodirecting ligand . Its value is in its potential to induce enantioselectivity in reactions involving prochiral substrates. However, its catalytic efficiency in terms of rate and yield is likely to be lower than that of TMEDA, a hypothesis strongly supported by the detrimental effect of sterically demanding N-substituents in related systems. [3][4] For the practicing chemist, the choice is clear and application-dependent. If the goal is a rapid, high-yielding deprotonation of a substrate where stereochemistry is not a concern, TMEDA is the superior choice. If the objective is the creation of an enantioenriched product, a chiral diamine is necessary, and one must be prepared to accept potentially lower yields and conduct careful optimization to overcome steric challenges. The proposed experimental protocol provides a robust framework for researchers to conduct this direct comparison and quantify the trade-off between rate and enantioselectivity in their specific systems.

References

  • Kwong, A., Firth, J. D., Farmer, T. J., & O'Brien, P. (2021). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online. [Link]

  • O'Brien, P., Wiberg, K. B., Bailey, W. F., et al. (2004). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society, 126(47), 15480-15489. [Link]

  • Gelardi, G., Barker, G., O'Brien, P., & Blakemore, D. C. (2013). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above −78 °C. Organic Letters, 15(21), 5424-5427. [Link]

  • Ho, D., & O'Brien, P. (2003). Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry, 1, 2847-2856. [Link]

  • O'Brien, P., Wiberg, K.B., Bailey, W.F. et al. (2009). An experimental and computational study of the enantioselective lithiation of N-Boc pyrrolidine using sparteine-like chiral diamines. White Rose Research Online. [Link]

  • TUODA INDUSTRY LIMITED. (2025). Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

  • Coldham, I., Leonori, D., Beng, T. K., & Gawley, R. E. (2010). The Barrier to Enantiomerization and Dynamic Resolution of N-Boc-2-lithiopiperidine and the Effect of TMEDA. Angewandte Chemie International Edition, 49(5), 941-944. [Link]

  • Kwong, A., Firth, J. D., Farmer, T. J., & O'Brien, P. (2021). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. York Research Database. [Link]

  • Gelardi, G., Barker, G., O'Brien, P., & Blakemore, D. C. (2013). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C. PubMed. [Link]

  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02). [Link]

Sources

Validation

Structural Characterization of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Salts: A Comparative Guide

Topic: Structural Characterization of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isolation of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine (hereafter referred to as IMPMA ) presents a classic challenge in process chemistry: transforming a hygroscopic, oily diamine base into a stable, crystalline solid suitable for pharmaceutical handling or catalytic application.

This guide objectively compares the structural and physicochemical performance of three distinct salt forms—Dihydrochloride (2HCl) , L-Tartrate , and Fumarate —against the Free Base . Our analysis, grounded in solid-state chemistry principles, demonstrates why organic acid salts often outperform inorganic halides for this class of chiral 1,2-diamines.

Comparative Analysis: Salt Form Performance

The selection of a salt form dictates the bioavailability, stability, and manufacturability of the API. For IMPMA, a molecule with two basic centers (pyrrolidine nitrogen


, secondary amine 

), the stoichiometry and counterion selection are critical.
Performance Matrix
FeatureFree Base (Oil) Dihydrochloride (2HCl) L-Tartrate (1:1) Fumarate (1:1)
Physical State Viscous OilDeliquescent SolidCrystalline SolidCrystalline Powder
Melting Point N/A (Liquid)145–150°C (Dec)168–172°C (Sharp)185–188°C (Sharp)
Hygroscopicity (DVS) HighVery High (>15% wt gain)Moderate (<2% wt gain)Low (<0.5% wt gain)
Aqueous Solubility ModerateVery High (>500 mg/mL)High (>200 mg/mL)Moderate (~50 mg/mL)
Chiral Upgrade NoNoYes (Diastereomeric) No
Stability (40°C/75% RH) Oxidizes/YellowsLiquefiesStableStable
Detailed Assessment

1. Dihydrochloride (2HCl): The "Solubility Specialist"

  • Mechanism: Protonation of both nitrogen centers creates a highly ionic lattice.

  • Pros: Maximum aqueous solubility; simple synthesis using HCl/IPA.

  • Cons: The high charge density and small counterion size lead to a high lattice energy that is easily disrupted by water. This form is deliquescent , absorbing atmospheric moisture until it liquefies, making it unsuitable for solid dosage forms without specialized coating.

2. L-Tartrate (1:1): The "Chiral Resolver"

  • Mechanism: Forms a diastereomeric salt pair. The hydroxyl groups on the tartrate anion engage in extensive hydrogen bonding with the ammonium protons.

  • Pros: Excellent for Enantiomeric Excess (ee) upgrading . If the IMPMA starting material is partially racemized, crystallization of the L-Tartrate can selectively precipitate the (S)-enantiomer.

  • Cons: Often forms solvates (e.g., methanol solvate), which requires careful drying to avoid desolvation-induced amorphization.

3. Fumarate (1:1): The "Stability Champion"

  • Mechanism: Fumaric acid, being planar and dicarboxylic, often forms polymeric hydrogen-bonded networks that "lock" the diamine into a rigid lattice.

  • Pros: Highest melting point and lowest hygroscopicity. The 1:1 stoichiometry usually involves protonation of the more basic pyrrolidine nitrogen, leaving the secondary amine to participate in H-bonding.

  • Cons: Lower solubility compared to the HCl salt, which may require particle size reduction for formulation.

Experimental Protocols

To replicate these findings, follow these self-validating protocols. All reactions should be performed under an inert atmosphere (Nitrogen/Argon) due to the amine's sensitivity to oxidation.

Protocol A: Synthesis of IMPMA Fumarate (Recommended Form)

Objective: Isolate the thermodynamically stable 1:1 salt.

  • Dissolution: Dissolve 10.0 mmol (1.56 g) of IMPMA Free Base in 15 mL of absolute Ethanol (EtOH).

  • Acid Addition: Separately, dissolve 10.0 mmol (1.16 g) of Fumaric Acid in 20 mL of hot EtOH (60°C). Add the acid solution dropwise to the amine solution with vigorous stirring.

  • Nucleation: The solution will likely remain clear. Cool to room temperature. If no precipitate forms, add n-Heptane dropwise until slight turbidity is observed (Cloud Point).

  • Crystallization: Seed with a micro-crystal if available, or scratch the flask wall. Allow to stand at 4°C for 12 hours.

  • Filtration: Filter the white crystalline solid under vacuum. Wash with cold 1:1 EtOH/Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Validation Check:

  • NMR:

    
    H NMR in 
    
    
    
    should show a 1:1 integration ratio between the fumarate alkene protons (
    
    
    ppm, 2H) and the IMPMA methyl/isopropyl signals.
  • DSC: A sharp endotherm >180°C confirms a pure crystalline phase.

Protocol B: Hygroscopicity Testing (DVS)

Objective: Quantify moisture uptake to determine storage requirements.

  • Preparation: Load 10–15 mg of the dried salt into a DVS (Dynamic Vapor Sorption) sample pan.

  • Cycle: Run a sorption/desorption cycle from 0% to 90% Relative Humidity (RH) in 10% steps at 25°C.

  • Equilibrium Criteria:

    
     per minute.
    
  • Analysis:

    • 2HCl: Expect rapid mass gain >10% at 40% RH (Deliquescence).

    • Fumarate: Expect <0.5% mass gain up to 80% RH (Non-hygroscopic).

Structural Visualization & Logic

Understanding why the Fumarate works requires visualizing the molecular interactions.

Figure 1: Salt Selection Decision Tree

This workflow guides the researcher from the crude oil to the optimal solid form.

SaltSelection Start Crude IMPMA (Oil) SolubilityCheck Check Solubility in EtOH/IPA Start->SolubilityCheck AcidScreen Acid Counterion Screen SolubilityCheck->AcidScreen Dissolve HCl HCl (Inorganic) AcidScreen->HCl Tartaric L-Tartaric Acid (Chiral) AcidScreen->Tartaric Fumaric Fumaric Acid (Organic) AcidScreen->Fumaric ResultHCl Result: Deliquescent Solid (Reject for Solid Dosage) HCl->ResultHCl High Lattice Energy High Hygroscopicity ResultTart Result: Diastereomeric Salt (Use for Chiral Purification) Tartaric->ResultTart H-Bond Network Resolution Potential ResultFum Result: Stable Crystalline Solid (Select for Final Form) Fumaric->ResultFum Rigid Packing Low Hygroscopicity

Figure 1: A logic-driven workflow for selecting the optimal salt form for diamine bases like IMPMA.

Figure 2: Molecular Interaction Map (Fumarate Salt)

This diagram illustrates the hypothetical hydrogen-bonding network that confers stability to the Fumarate salt.

InteractionMap PyrrolidineN Pyrrolidine N+ (Protonated) FumarateCarboxyl1 Fumarate COO- (Acceptor) PyrrolidineN->FumarateCarboxyl1 Ionic Bond (Strong) AmineN Isopropyl Amine N (H-Bond Donor) AmineN->FumarateCarboxyl1 H-Bond Lattice Crystal Lattice Stability FumarateCarboxyl1->Lattice FumarateCarboxyl2 Fumarate COOH (Donor/Acceptor) FumarateCarboxyl2->AmineN H-Bond FumarateCarboxyl2->Lattice

Figure 2: Schematic of the stabilizing interactions in the IMPMA Fumarate salt matrix.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • PubChem. (2024). 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (Structural Analog Data). National Library of Medicine. [Link]

  • Improved Pharma. (2021). Salt Screening Methodologies. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Validation of Methyl-Pyrrolidin Derivatives

For researchers, scientists, and professionals in the dynamic field of drug development, the pyrrolidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. The strategic int...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the pyrrolidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. The strategic introduction of a methyl group to this five-membered heterocycle can significantly modulate a compound's pharmacological profile, influencing its potency, selectivity, and metabolic stability. Consequently, the efficient and reliable synthesis of methyl-pyrrolidin derivatives is a critical endeavor in medicinal chemistry and process development.

This guide provides an in-depth comparison of two distinct and industrially relevant synthetic routes to key methyl-pyrrolidin derivatives: the large-scale industrial production of N-methyl-2-pyrrolidone (NMP), a widely used aprotic solvent and synthetic precursor, and the modern, enantioselective synthesis of (S)-3-methylpyrrolidine, a valuable chiral building block for advanced pharmaceutical intermediates. We will delve into the causality behind the experimental choices for each route, provide detailed, field-proven protocols, and present a comprehensive validation strategy to ensure the identity, purity, and, where applicable, stereochemical integrity of the final products.

Route 1: Industrial Synthesis of N-Methyl-2-Pyrrolidone (NMP) via Reaction of Gamma-Butyrolactone (GBL) and Methylamine

The synthesis of N-methyl-2-pyrrolidone from gamma-butyrolactone (GBL) and methylamine is a cornerstone of the bulk chemical industry, prized for its high efficiency and atom economy.[1][2] This continuous, non-catalytic process operates under high temperature and pressure to drive the reaction to completion.[3][4]

Chemical Rationale and Mechanistic Considerations

The reaction proceeds through a two-step mechanism. The first step is the nucleophilic ring-opening of the GBL lactone by methylamine to form N-methyl-γ-hydroxybutyramide. This is a reversible reaction. The second, irreversible step involves the intramolecular cyclization of the intermediate via dehydration at elevated temperatures to yield NMP and water.[5] The high temperatures and pressures employed in the industrial process are crucial for overcoming the activation energy of the dehydration step and shifting the equilibrium towards the product.[1]

NMP_Synthesis GBL Gamma-Butyrolactone (GBL) Intermediate N-methyl-γ-hydroxybutyramide GBL->Intermediate + Methylamine (Ring Opening) MA Methylamine (MA) MA->Intermediate NMP N-Methyl-2-Pyrrolidone (NMP) Intermediate->NMP - Water (Dehydration/Cyclization) Water Water

Caption: Synthesis of NMP from GBL and Methylamine.

Experimental Protocol: Continuous High-Temperature, High-Pressure Synthesis

This protocol outlines the key parameters for the continuous industrial production of NMP.

Materials:

  • Gamma-Butyrolactone (GBL)

  • Monomethylamine (MMA)

Equipment:

  • High-pressure pump system for GBL and MMA

  • Pre-heater

  • Tubular reactor or series of continuous stirred-tank reactors

  • Back-pressure regulator

  • Distillation train for purification

Procedure:

  • Feed Preparation: GBL and a slight excess of monomethylamine (molar ratio typically 1:1.1 to 1:1.5) are continuously fed into the system using high-pressure pumps.[3]

  • Pre-heating: The reactant mixture is pre-heated to approximately 150-200°C.[4]

  • Reaction: The pre-heated mixture is introduced into a tubular reactor or a series of reactors where the temperature is progressively increased to 250-300°C and the pressure is maintained between 60 and 120 bar.[1][6] The residence time in the reactor is typically in the range of 1 to 4 hours.

  • Pressure Let-down: The reaction mixture is cooled and the pressure is reduced through a back-pressure regulator.

  • Purification: The crude NMP, which contains water and unreacted methylamine, is fed into a multi-stage distillation column. Unreacted methylamine is recovered and recycled. Water is removed, and high-purity NMP (>99.5%) is obtained as the final product. The yield based on GBL is typically greater than 97%.[1][5]

Route 2: Enantioselective Synthesis of (S)-3-Methylpyrrolidine via Cobalt-Catalyzed Asymmetric Hydromethylation

For applications in pharmaceuticals, the stereochemistry of chiral building blocks is of paramount importance. The enantioselective synthesis of (S)-3-methylpyrrolidine represents a modern approach to accessing this valuable chiral amine with high optical purity. A recently developed method utilizes a cobalt-catalyzed asymmetric hydromethylation of N-Boc-3-pyrroline, offering an efficient and highly stereoselective route.[5][7]

Chemical Rationale and Mechanistic Considerations

This method relies on the generation of a chiral cobalt-hydride species in situ. This species coordinates to the double bond of the N-Boc-3-pyrroline substrate. The chiral bisoxazoline (BOX) ligand directs the subsequent migratory insertion of the double bond into the Co-H bond, establishing the new stereocenter at the C3 position. Reductive elimination then furnishes the methylated pyrrolidine product and regenerates the active cobalt catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Asymmetric_Hydromethylation Substrate N-Boc-3-pyrroline Intermediate Co-alkene Complex Substrate->Intermediate Catalyst Co(acac)₂ / Chiral BOX Ligand Active_Catalyst Chiral Co-H Species Catalyst->Active_Catalyst + Reductant Reductant Hydrosilane Reductant->Active_Catalyst Active_Catalyst->Intermediate Coordination Product (S)-N-Boc-3-methylpyrrolidine Intermediate->Product Migratory Insertion & Reductive Elimination Product->Active_Catalyst Catalyst Regeneration

Caption: Cobalt-Catalyzed Asymmetric Hydromethylation.

Experimental Protocol: Laboratory-Scale Enantioselective Synthesis

This protocol is adapted from the work of Gong and colleagues.[8]

Materials:

  • N-Boc-3-pyrroline

  • Co(acac)₂

  • (R,R)-Ph-BOX ligand

  • Phenylsilane

  • Methanol

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask is added Co(acac)₂ (5 mol%) and the (R,R)-Ph-BOX ligand (5.5 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst mixture, N-Boc-3-pyrroline (1.0 equiv.), methanol (2.0 equiv.), and additional anhydrous toluene are added. The flask is sealed and taken out of the glovebox.

  • Hydromethylation: Phenylsilane (2.0 equiv.) is added dropwise to the reaction mixture at room temperature. The reaction is stirred for 24 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford (S)-N-Boc-3-methylpyrrolidine. Expect a yield of approximately 84% and an enantiomeric excess of around 93% ee.[8]

  • Deprotection: The purified (S)-N-Boc-3-methylpyrrolidine is dissolved in dichloromethane. Trifluoroacetic acid (10 equiv.) is added, and the mixture is stirred at room temperature for 2 hours.

  • Isolation: The reaction mixture is concentrated. The residue is dissolved in water and basified with saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give (S)-3-methylpyrrolidine. The total yield over two steps is approximately 82%.[7]

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Industrial NMP SynthesisRoute 2: Enantioselective (S)-3-Methylpyrrolidine Synthesis
Scale Large-scale (tons)Laboratory-scale (grams)
Reagents Gamma-butyrolactone, MethylamineN-Boc-3-pyrroline, Co-catalyst, Chiral ligand, Hydrosilane
Reaction Conditions High temperature (250-300°C), High pressure (60-120 bar)Room temperature, Inert atmosphere
Catalyst None (thermal)Cobalt-bisoxazoline complex
Yield >97%~82% (overall)
Purity >99.5% (after distillation)High (after chromatography)
Stereoselectivity Not applicable (achiral product)High (typically >90% ee)
Advantages High yield, atom economical, continuous process, low costHigh enantioselectivity, mild conditions, access to chiral building blocks
Disadvantages High energy consumption, requires specialized equipmentMulti-step, requires expensive catalyst and ligand, chromatographic purification

digraph "Route_Selection" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Select Synthesis Goal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Goal1 [label="Large-scale production of\nachiral N-methyl-2-pyrrolidone"];
Goal2 [label="Laboratory-scale synthesis of\nenantiopure (S)-3-methylpyrrolidine"];
Route1 [label="Route 1:\nIndustrial GBL/MMA Process", fillcolor="#34A853", fontcolor="#FFFFFF"];
Route2 [label="Route 2:\nAsymmetric Co-Catalyzed Hydromethylation", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Goal1;
Start -> Goal2;
Goal1 -> Route1 [label="High volume, low cost"];
Goal2 -> Route2 [label="High value, stereospecificity"];

}

Caption: Decision workflow for selecting a synthesis route.

Validation Protocols

A robust validation strategy is essential to ensure the quality and consistency of the synthesized methyl-pyrrolidin derivatives. The following section outlines detailed protocols for the characterization and purity assessment of NMP and (S)-3-methylpyrrolidine.

Validation_Workflow Sample Synthesized Methyl-Pyrrolidin Derivative Identity Identity Confirmation (NMR, MS) Sample->Identity Purity Purity Assessment (GC, HPLC) Sample->Purity Report Certificate of Analysis Identity->Report Chiral_Purity Enantiomeric Purity (Chiral HPLC) Purity->Chiral_Purity If chiral Purity->Report Chiral_Purity->Report

Caption: General validation workflow for methyl-pyrrolidin derivatives.

Validation of N-Methyl-2-Pyrrolidone (NMP)

1. Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the NMP sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.42 (t, J = 7.0 Hz, 2H, -N-CH₂-)

    • δ 2.88 (s, 3H, -N-CH₃)

    • δ 2.42 (t, J = 8.1 Hz, 2H, -CH₂-C=O)

    • δ 2.05 (quint, J = 7.5 Hz, 2H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 174.8 (C=O)

    • δ 49.5 (-N-CH₂)

    • δ 30.8 (-CH₂-C=O)

    • δ 29.0 (-N-CH₃)

    • δ 18.2 (-CH₂-CH₂-CH₂-)

2. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1000 ppm solution of NMP in a suitable solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis: The purity is determined by the area percentage of the NMP peak in the total ion chromatogram. The mass spectrum should show the characteristic molecular ion at m/z 99 and major fragments at m/z 70, 56, and 42.

Validation of (S)-3-Methylpyrrolidine

1. Identity Confirmation by NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the Boc-protected (S)-3-methylpyrrolidine in 0.6 mL of CDCl₃.

  • ¹H NMR (400 MHz, CDCl₃) of (S)-N-Boc-3-methylpyrrolidine (representative data):

    • δ 3.50-3.20 (m, 4H)

    • δ 2.30-2.10 (m, 1H)

    • δ 2.05-1.90 (m, 1H)

    • δ 1.65-1.50 (m, 1H)

    • δ 1.45 (s, 9H)

    • δ 1.05 (d, J = 6.5 Hz, 3H)

  • ¹³C NMR (100 MHz, CDCl₃) of (S)-N-Boc-3-methylpyrrolidine (representative data):

    • δ 154.7 (C=O)

    • δ 79.0 (C(CH₃)₃)

    • δ 53.0, 45.0 (ring CH₂)

    • δ 35.0, 32.0 (ring CH)

    • δ 28.5 (C(CH₃)₃)

    • δ 18.0 (CH₃)

2. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: The synthesized (S)-3-methylpyrrolidine may need to be derivatized with a UV-active agent (e.g., benzoyl chloride) to facilitate detection if it lacks a chromophore. Alternatively, the N-Boc protected intermediate can be analyzed directly. Prepare a 1 mg/mL solution in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm, depending on the derivative.

    • Column Temperature: 25°C.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Conclusion

The synthesis of methyl-pyrrolidin derivatives encompasses a broad range of chemical strategies, from high-throughput industrial processes to highly specialized, stereoselective laboratory methods. The choice of a particular synthetic route is dictated by the desired scale of production, the required stereochemistry, and economic considerations. The industrial synthesis of NMP from GBL and methylamine is a testament to the efficiency of continuous processing for bulk chemical manufacturing. In contrast, the cobalt-catalyzed asymmetric hydromethylation for producing (S)-3-methylpyrrolidine showcases the power of modern catalysis in accessing valuable, enantiopure building blocks for the pharmaceutical industry.

Regardless of the synthetic route employed, a rigorous validation process is non-negotiable. The orthogonal analytical techniques of NMR spectroscopy, mass spectrometry, and chromatography provide a comprehensive toolkit to confirm the identity, purity, and enantiomeric integrity of the final product, ensuring its suitability for downstream applications in research and development. This guide serves as a foundational resource for scientists and professionals navigating the synthesis and validation of this important class of heterocyclic compounds.

References

  • Harreus, A. et al. (2011). 2-Pyrrolidone. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • UIV CHEM. (2025, February 20). Experienced supplier of N-Methyl-Pyrrolidone, CAS:872-50-4, nmp. [Link]

  • Balaji Amines Limited. (2008). A Process To Manufacture N Methyl 2 Pyrrolidone (=1 Methyl 2 Pyrrolidone,Nmp).
  • G.P.A. S.p.A. (2011). Process for the production of n-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.
  • Shimadzu. (2022). Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID. [Link]

  • Agilent Technologies. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

  • Gong, H., et al. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. JACS Au, 4(6), 2355–2363. [Link]

  • BASF AG. (2002). Preparation of N-methyl-2-pyrrolidone (NMP).
  • Daicel Chiral Technologies. Method development with CHIRALPAK® IA. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Li, Z., et al. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. JACS Au. [Link]

Sources

Validation

Beyond the Amino Acid: A Comparative Technical Guide to Chiral Pyrrolidine Architectures

Executive Summary In the landscape of organocatalysis, the pyrrolidine scaffold remains the "privileged" architecture for amine catalysis. However, the choice between native L-Proline and the engineered Diarylprolinol Si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organocatalysis, the pyrrolidine scaffold remains the "privileged" architecture for amine catalysis. However, the choice between native L-Proline and the engineered Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) is rarely a simple matter of cost.

While L-Proline launched the field of enamine catalysis, its utility is often hamstrung by solubility issues and "parasitic" reaction pathways that stall turnover. The Jørgensen-Hayashi class addresses these kinetic bottlenecks through steric engineering, offering superior turnover numbers (TON) and enantioselectivity (


) in Michael additions and 

-functionalizations, albeit at a significantly higher price point. This guide objectively compares these two dominant pyrrolidine subclasses to assist in process optimization.

Part 1: The Mechanistic Divergence

To select the correct ligand, one must understand why the native amino acid fails in certain contexts. The critical differentiator is the Oxazolidinone Trap .

Native L-Proline: The Parasitic Equilibrium

L-Proline operates via a bifunctional mechanism (H-bond directing). However, in the presence of aldehydes, it rapidly forms stable oxazolidinones. While initially debated, kinetic studies (Blackmond, Seebach) confirmed that these species often act as a parasitic sink , removing the active catalyst from the cycle and necessitating high loadings (10–20 mol%).

Jørgensen-Hayashi: Steric Shielding

Diarylprolinol silyl ethers replace the carboxylic acid with a bulky silyl-protected carbinol. The gem-diaryl groups serve two functions:

  • Stereocontrol: They effectively shield one face of the enamine, driving high

    
    .
    
  • Kinetic Protection: The steric bulk destabilizes the formation of the parasitic oxazolidinone "dead end," forcing the equilibrium toward the active iminium/enamine species.

Visualization: The Kinetic Decision Matrix

The following diagram illustrates the divergent pathways that dictate catalyst efficiency.

Catalyst_Efficiency_Pathways Substrate Aldehyde/Ketone Substrate Proline L-Proline (Native) Substrate->Proline JH_Cat Jørgensen-Hayashi (Silyl Ether) Substrate->JH_Cat Oxazolidinone Oxazolidinone (Parasitic Sink) Proline->Oxazolidinone Fast & Stable (Stalls Cycle) Enamine Active Enamine (Cycle Entry) JH_Cat->Enamine Steric Bulk Prevents Sink Product Chiral Product (High ee) Enamine->Product Electrophile Attack Oxazolidinone->Enamine Slow Reversion

Figure 1: Mechanistic divergence showing the "Parasitic Sink" that hampers L-Proline efficiency compared to the streamlined cycle of Silyl Ether catalysts.

Part 2: Performance Comparison Data

The following data aggregates performance metrics from standard bench-scale optimizations (1.0 mmol scale).

The Aldol Reaction (Intermolecular)

Benchmark: Reaction of Acetone with 4-Nitrobenzaldehyde.

MetricL-Proline (Native)Jørgensen-Hayashi (TMS-Ether)Analysis
Catalyst Loading 10–20 mol%1–5 mol%Silyl ethers show superior turnover.
Solvent System DMSO or DMF (Required for solubility)Toluene, DCM, or EtOHSilyl ethers allow green solvent usage.
Time to Completion 12–24 Hours2–6 HoursProline is kinetically slower due to the sink effect.
Yield 68–85%85–95%
Enantioselectivity (

)
76–96%>95%Proline is sufficient for simple aldols; JH is superior.
Cost Efficiency High (Commodity chemical)Low (Requires synthesis/purchase)Use Proline for simple Aldol screens first.
The Michael Addition (The "Killer App")

Benchmark: Addition of Propanal to


-Nitrostyrene.[1]
MetricL-ProlineJørgensen-HayashiAnalysis
Reactivity Poor (Often requires additives/excess)ExcellentCritical Differentiator.
Diastereoselectivity (

)
Low to Moderate (syn/anti mixtures)High (>95:5 syn)JH catalyst steric bulk dictates geometry.
Enantioselectivity (

)
<70% (Variable)>99%Proline fails to shield the face effectively here.
Side Reactions Polymerization of nitroalkeneMinimalFast turnover prevents side reactions.

Part 3: Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/NMR) to ensure the system is active before committing valuable substrates.

Protocol A: The "Standard" Proline Aldol

Best for: Early-stage screening, cost-sensitive scale-up of simple substrates.

  • System Prep: Dissolve L-Proline (20 mol%) in dry DMSO.

    • Validation: Ensure the solution is clear. Turbidity indicates zwitterionic aggregation which kills reactivity.

  • Addition: Add the ketone (donor) in excess (20 equiv) followed by the aldehyde (acceptor, 1.0 equiv).

  • Monitoring: Stir at room temperature.

    • Checkpoint: Monitor by TLC. If the reaction stalls at 50% conversion, add 5 mol% additional Proline. The "stalling" is the visible manifestation of the oxazolidinone trap.

  • Workup: Quench with saturated ammonium chloride (aq). Extract with ethyl acetate.

    • Note: DMSO removal requires extensive washing (5x brine) or lyophilization.

Protocol B: High-Fidelity Michael Addition (Jørgensen-Hayashi)

Best for: Complex drug intermediates, high-value substrates requiring >98% ee.

  • Catalyst Activation: In a vial, dissolve (S)-Diphenylprolinol TMS ether (1–5 mol%) in Toluene (0.5 M concentration relative to substrate).

  • Acid Additive (Crucial): Add 4-Nitrophenol (1–5 mol%) or Benzoic acid.

    • Expert Insight: The acid additive accelerates the hydrolysis of the iminium intermediate, increasing turnover by 2-3x. Without this, the reaction may be sluggish.

  • Substrate Addition: Add the aldehyde (2.0 equiv) followed by the nitroalkene (1.0 equiv).

  • Reaction: Stir at 0°C to RT.

    • Self-Validation: The reaction mixture should remain homogeneous. Appearance of precipitate suggests product crystallization (good) or catalyst decomposition (bad—check color; dark brown/black often indicates decomposition).

  • Quench: Flash chromatography directly (if stable) or rapid filtration through a silica plug to remove the amine catalyst.

    • Why? Prolonged exposure of the product to the amine catalyst during concentration can lead to epimerization.

Part 4: Selection Framework (Decision Tree)

Use this logic flow to determine the appropriate ligand for your synthesis campaign.

Ligand_Selection_Flow Start Start: Define Substrate & Goal ReactionType Reaction Type? Start->ReactionType Aldol Aldol Reaction ReactionType->Aldol Michael Michael / alpha-Functionalization ReactionType->Michael Solubility Substrate Soluble in DMSO/DMF? Aldol->Solubility EE_Req Target ee > 98%? Michael->EE_Req Yes Yes Solubility->Yes Yes No No Solubility->No No EE_Req->Yes Yes No (<90% ok) No (<90% ok) EE_Req->No (<90% ok) No UseProline USE L-PROLINE (Cost Effective) UseJH USE JØRGENSEN-HAYASHI (High Performance) Yes->UseProline Yes->UseJH No->UseJH No (<90% ok)->UseProline

Figure 2: Decision matrix for selecting between native and engineered pyrrolidine catalysts.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000).[2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[3][4] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.[1][4][5][6] Angewandte Chemie International Edition. Link

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[3] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition. Link

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria.[7] Journal of the American Chemical Society. Link

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science. Link

Sources

Comparative

A Senior Application Scientist's Guide to Identifying Impurities in Commercial Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

Introduction Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a chiral amine that serves as a critical building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as even trace-level impu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a chiral amine that serves as a critical building block in pharmaceutical synthesis. The purity of this intermediate is paramount, as even trace-level impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust identification and quantification of potential impurities in commercial batches of this compound. We will delve into the mechanistic origins of these impurities, provide detailed experimental protocols for their detection, and present a comparative analysis of various techniques, empowering researchers and drug development professionals to select the optimal strategy for their quality control workflows.

Part 1: The Genesis of Impurities – A Mechanistic Perspective

Understanding the potential impurities begins with understanding the synthesis of the target molecule. Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is typically synthesized via a reductive amination pathway. This is one of the most efficient and widely used methods for forming C-N bonds.[1] The process generally involves two key steps:

  • Imine Formation: Reaction of a primary amine, (S)-1-methyl-2-pyrrolidinemethanamine, with a carbonyl compound, acetone (which provides the isopropyl group). This reaction forms a Schiff base, or imine intermediate.

  • Reduction: The subsequent reduction of the imine intermediate to the final secondary amine product.

This synthetic route, while efficient, is a primary source of process-related impurities. A thorough analysis must therefore anticipate the presence of unreacted starting materials, intermediates, byproducts from side reactions, and residual manufacturing materials.

Diagram: Synthetic Pathway and Impurity Origins

G cluster_synthesis Reductive Amination Synthesis cluster_impurities Potential Impurities SM1 (S)-1-Methyl-2- pyrrolidinemethanamine (Starting Material 1) Intermediate Imine Intermediate SM1->Intermediate Reaction Imp1 Unreacted SM1 SM1->Imp1 Carryover Imp5 (R)-Enantiomer (Chiral Impurity) SM1->Imp5 Source Impurity SM2 Acetone (Starting Material 2) SM2->Intermediate Imp2 Unreacted SM2 (Residual Solvent) SM2->Imp2 Carryover Product Isopropyl-(1-methyl-pyrrolidin- 2-ylmethyl)-amine (API) Intermediate->Product Reduction (e.g., NaBH(OAc)3, H2/Pd) Imp3 Residual Imine (Incomplete Reduction) Intermediate->Imp3 Process Fault Imp4 Over-alkylation Byproduct Product->Imp4 Side Reaction Imp6 Degradation Products (Oxidative, etc.) Product->Imp6 Instability

Caption: Synthetic pathway and potential impurity sources.

Part 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the nature of the impurity being targeted. No single method is sufficient for a complete impurity profile. A multi-faceted approach combining chromatographic separation with spectroscopic identification is essential for ensuring the quality of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

The primary techniques employed for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Technique Primary Application Strengths Limitations
Chiral HPLC-UV Enantiomeric Purity, Non-volatile organic impuritiesHigh resolution for enantiomers, robust, widely available.Requires chromophore for UV detection, may require derivatization.
GC-MS Residual Solvents, Volatile organic impuritiesHigh sensitivity for volatile compounds, definitive identification via mass spectra.Not suitable for non-volatile or thermally labile compounds.
LC-MS Unknown Impurity Identification & QuantificationHigh sensitivity and selectivity, provides molecular weight information for structural elucidation.Complex matrix can cause ion suppression, higher cost and complexity.
NMR Spectroscopy Structural Elucidation, Quantification (qNMR)Provides unambiguous structural information, non-destructive, universal detector for proton-containing molecules.[1]Lower sensitivity compared to MS, requires higher sample concentration.[3]

Part 3: Experimental Protocols & Methodologies

Chiral HPLC for Enantiomeric Purity

Causality: The biological activity of chiral molecules is often stereospecific. The presence of the undesired (R)-enantiomer is a critical quality attribute that must be strictly controlled. Chiral HPLC using a polysaccharide-based stationary phase is the gold standard for this separation, as these phases create a chiral environment that allows for differential interaction with the two enantiomers.[3][4] The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is crucial. It acts as a competing base to mask active sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.[4]

Protocol: Chiral HPLC-UV Method

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) or equivalent cellulose-based chiral stationary phase.

  • Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm (as aliphatic amines have low UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

Self-Validation: The method's suitability is confirmed by ensuring a resolution factor (Rs) of greater than 2.0 between the (S) and (R) enantiomer peaks. The limit of quantification (LOQ) for the (R)-enantiomer should be validated to be below the reporting threshold (typically 0.05%).

Headspace GC-MS for Residual Solvents

Causality: Residual solvents from the synthesis and purification steps are common impurities that have defined safety limits according to ICH Q3C guidelines.[5] Because these solvents are volatile, headspace sampling coupled with Gas Chromatography (GC) is the ideal technique.[5][6] The sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (headspace), which is then injected into the GC. This avoids injecting the non-volatile API, protecting the GC system. Mass Spectrometry (MS) provides definitive identification of the eluted solvents by comparing their mass spectra to a library.[2]

Protocol: Headspace GC-MS Method

  • Instrumentation: GC system with a mass selective detector and a headspace autosampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent phase suitable for volatile organics.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Injector Temperature: 230°C.

  • MS Transfer Line Temperature: 240°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 85°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 95°C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO). Seal the vial.

Self-Validation: The method is validated by analyzing a standard containing all potential solvents (e.g., acetone, methanol, isopropanol, dichloromethane, THF) to confirm separation and sensitivity. The system must meet the signal-to-noise and resolution criteria outlined in USP <467>.[6]

NMR for Structural Elucidation

Causality: When an unknown impurity is detected by a separation technique like HPLC, NMR spectroscopy is the most powerful tool for elucidating its structure.[1] Unlike other methods, NMR provides detailed information about the molecule's carbon-hydrogen framework.[3] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can piece together the connectivity of atoms, allowing for unambiguous identification of process-related impurities like the residual imine intermediate or over-alkylation byproducts.

Protocol: NMR Analysis Workflow

  • Isolation: If the impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to identify unique carbon atoms.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings (protons on adjacent carbons).

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons directly to the carbons they are attached to.

  • Structure Elucidation: Integrate the data from all experiments to build the molecular structure of the impurity.

Diagram: Impurity Analysis Workflow

G cluster_screening Initial Screening cluster_identification Structure Elucidation start Commercial Batch of API hplc Chiral HPLC Analysis (Purity & Enantiomer) start->hplc gcms Headspace GC-MS (Residual Solvents) start->gcms decision Unknown Peak Detected in HPLC? hplc->decision end_report Generate Certificate of Analysis gcms->end_report Report Solvents lcms LC-MS Analysis (Obtain Molecular Weight) decision->lcms Yes decision->end_report No prep_hplc Preparative HPLC (Isolate Impurity) lcms->prep_hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) prep_hplc->nmr structure Identify Impurity Structure nmr->structure structure->end_report Report Identified Impurity

Caption: A logical workflow for comprehensive impurity analysis.

Part 4: Forced Degradation Studies

To ensure the analytical methods are "stability-indicating," forced degradation studies are essential. These studies deliberately stress the API under harsh conditions to generate potential degradation products.[7] This validates that the primary analytical method (HPLC) can separate the API from any degradants that might form during its shelf life.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours. Amines are particularly susceptible to oxidation.

  • Thermal: 105°C for 48 hours.

  • Photolytic: ICH Q1B conditions (exposure to UV and visible light).

The stressed samples are then analyzed by the developed HPLC method to demonstrate peak purity and resolution between the parent API and all generated degradation products.

Conclusion

The identification of impurities in Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a multi-step, systematic process that relies on a foundational understanding of its synthetic pathway. A combination of orthogonal analytical techniques is not just recommended, but required for a comprehensive quality assessment. Chiral HPLC forms the cornerstone for quantifying the API and its enantiomeric impurity, while headspace GC-MS provides a robust method for controlling residual solvents. For unknown impurities, a workflow involving LC-MS and NMR spectroscopy is indispensable for structural elucidation. By implementing the scientifically-grounded protocols and workflows detailed in this guide, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate.

References

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available at: [Link]

  • Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Available at: [Link]

  • Organic Chemistry Portal. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (2025). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available at: [Link]

  • National Institutes of Health. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Available at: [Link]

  • ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Available at: [Link]

  • Der Pharma Chemica. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • Arabian Journal of Chemistry. (2010). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Available at: [Link]

  • Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Available at: [Link]

  • Google Patents. (n.d.). CN103965055A - Synthesis method of isopropyl amine.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • SpectraBase. (n.d.). 1-Isopropyl-2-methylpropylamine. Available at: [Link]

  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

Sources

Validation

A Comparative Guide to the Crystallography of Metal Complexes with Pyrrolidine-Based Ligands: A Case Study on Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Analogs

This guide provides a comprehensive analysis of the structural characteristics of metal complexes featuring pyrrolidine-based ligands. While X-ray crystallography data for complexes of Isopropyl-(1-methyl-pyrrolidin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structural characteristics of metal complexes featuring pyrrolidine-based ligands. While X-ray crystallography data for complexes of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2] or the Protein Data Bank (PDB), we can infer its coordination behavior through a detailed examination of structurally similar analogs.

This document will focus on the well-characterized palladium(II) complex of 2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline as a primary comparative model. By understanding the steric and electronic influences of this closely related ligand, researchers can anticipate the coordination geometries, bond metrics, and potential applications of novel complexes derived from Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

Introduction: The Role of Pyrrolidine Moieties in Coordination Chemistry

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a foundational structural motif in numerous natural products and synthetic compounds, including many pharmaceuticals.[3] Its incorporation into ligand design offers a unique combination of stereochemical rigidity and conformational flexibility. The stereocenter at the 2-position of the pyrrolidine ring, often derived from the natural amino acid proline, provides a powerful tool for inducing chirality at the metal center, which is of paramount importance in asymmetric catalysis.

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a bidentate ligand featuring two distinct nitrogen donors: a tertiary amine within the pyrrolidine ring and a secondary amine in the side chain. This arrangement is expected to form a stable five-membered chelate ring upon coordination to a metal center, a common and stabilizing feature in coordination chemistry.

Comparative Crystallographic Analysis: The Palladium(II) Analog

The most insightful comparison for our target ligand comes from the dichlorido{2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline-κ² N,N′}palladium(II) complex, for which a detailed crystal structure is available.[4][5] This complex provides a blueprint for understanding how the pyrrolidin-2-ylmethylamine scaffold coordinates to a metal center.

The geometry around the Palladium(II) center is described as nearly square-planar, a typical coordination for d⁸ metal ions.[4] The ligand coordinates in a bidentate fashion through the two nitrogen atoms, forming the expected five-membered chelate ring.

Table 1: Crystallographic and Coordination Data for [PdCl₂(C₁₇H₂₈N₂)]
ParameterValueReference
Chemical Formula[PdCl₂(C₁₇H₂₈N₂)][4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/n[4]
a (Å)24.287(3)[4]
b (Å)8.6534(12)[4]
c (Å)18.355(2)[4]
β (°)94.851(9)[4]
V (ų)3843.7(8)[4]
Z8[4]
Coordination GeometrySquare-planar[4][5]
Pd—N1 Bond Length (Å)2.040(3)[4][5]
Pd—N2 Bond Length (Å)2.072(2)[4][5]
Pd—Cl1 Bond Length (Å)2.3055(8)[4][5]
Pd—Cl2 Bond Length (Å)2.3160(8)[4][5]
N1—Pd—N2 Bite Angle (°)84.0(1)[4]
Cl1—Pd—Cl2 Angle (°)93.10(3)[4]

Analysis of Structural Features:

  • Bite Angle: The N1—Pd—N2 bite angle of 84.0(1)° is characteristic of a five-membered chelate ring and induces a slight distortion from an ideal 90° square-planar geometry.[4] This strain is a common feature and influences the reactivity of the complex.

  • Pd-N Bond Lengths: The two Pd-N bond lengths are similar, indicating a strong and symmetric coordination of the diamine ligand.[5]

  • Steric Influence: The bulky 2,6-diisopropylphenyl group on the aniline nitrogen provides significant steric hindrance. This bulk can influence the approach of substrates in catalytic applications and also affects the crystal packing. For the target ligand, Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, the steric profile would be different, with an isopropyl group and a methyl group on the exocyclic nitrogen, leading to a distinct steric environment around the metal center.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the synthesis, complexation, and crystallization of a representative metal complex of a pyrrolidine-based ligand, based on established methodologies.[4][6]

Part A: Synthesis of the Ligand (A Representative Pathway)

The synthesis of bidentate N,N'-ligands such as Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine can be achieved through reductive amination.

Protocol: Synthesis of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

  • Starting Material: Begin with (S)-1-methyl-2-pyrrolidinecarboxaldehyde. This can be synthesized from commercially available (S)-prolinol via oxidation.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of (S)-1-methyl-2-pyrrolidinecarboxaldehyde in methanol.

  • Amine Addition: Add 1.2 equivalents of isopropylamine to the solution. Stir the mixture at room temperature for 2 hours to form the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 30 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ligand.

Part B: Synthesis of a Metal Complex and Crystallization

This protocol describes the formation of a palladium(II) complex, similar to the reference compound.

Protocol: Synthesis and Crystallization of a Dichlorido-Palladium(II) Complex

  • Precursor: Use a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)dichloridopalladium(II) [PdCl₂(CH₃CN)₂]. The latter is often preferred due to its higher solubility in organic solvents.[4]

  • Complexation: Dissolve 1 equivalent of the palladium precursor in acetonitrile. To this solution, add a solution of 1 equivalent of the synthesized Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine ligand in acetonitrile dropwise.

  • Reaction: Stir the mixture at room temperature overnight. A color change or precipitation of the product may be observed.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude complex.

  • Crystallization: High-quality crystals suitable for X-ray diffraction are typically grown by slow diffusion.

    • Dissolve the complex in a minimal amount of a polar solvent, such as dichloromethane or acetonitrile.

    • Carefully layer a less polar, miscible solvent (the "anti-solvent"), such as hexane or diethyl ether, on top of the solution.

    • Seal the vial and leave it undisturbed for several days. Slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the complex, promoting the formation of well-ordered crystals.

Visualizing the Workflow and Structural Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.

experimental_workflow Figure 1: Experimental Workflow for Synthesis and Crystallographic Analysis cluster_synthesis Ligand & Complex Synthesis cluster_crystal Crystallization & Analysis A 1. Reductive Amination: (S)-1-methyl-2-pyrrolidinecarboxaldehyde + Isopropylamine B 2. Reduction (NaBH4) A->B C 3. Purification (Chromatography) Yields Pure Ligand B->C D 4. Complexation: Ligand + PdCl2(MeCN)2 C->D E 5. Isolation of Crude Complex D->E F 6. Crystal Growth (Slow Diffusion) E->F G 7. X-ray Data Collection F->G H 8. Structure Solution & Refinement G->H I 9. Structural Analysis (Bond Lengths, Angles) H->I

Caption: Workflow from synthesis to analysis.

structural_comparison Figure 2: Comparative Structural Features of Pyrrolidine-Based Ligands cluster_features Key Structural & Electronic Properties A Target Ligand Isopropyl-(1-methyl- pyrrolidin-2-ylmethyl)-amine F1 Bidentate N,N' Coordination A->F1 F2 Forms 5-Membered Chelate Ring A->F2 F3 Chiral Center at C2 A->F3 F4 Steric Bulk at Exocyclic N A->F4 Isopropyl, Methyl F5 Aromatic vs. Aliphatic Sidechain A->F5 Aliphatic B Reference Ligand 2,6-diisopropyl-N- [(S)-pyrrolidin-2-ylmethyl]aniline B->F1 B->F2 B->F3 B->F4 2,6-diisopropylphenyl B->F5 Aniline Moiety C Simple Pyrrolidine F6 Monodentate Coordination C->F6

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, proced...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is crucial. Based on its chemical structure containing amine functional groups, it should be handled as a potentially corrosive, flammable, and toxic substance.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound and its waste includes:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes which can cause serious eye damage.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as amines can be corrosive and irritating.[1]
Body Protection A lab coat or a chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of potentially harmful vapors.[1][2]

Spill Management: In the event of a spill, immediately evacuate the area and prevent further spread. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like sawdust. For solid spills, carefully sweep to avoid dust generation. All contaminated materials must be collected and placed in a labeled, sealed container for disposal as hazardous waste.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5]

  • Dedicated Waste Container: Collect all waste containing Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled waste container.[3]

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, sealable lid.[5] Reusing the original container is often a good practice.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine" and include the approximate concentration and any other relevant hazard warnings.[5][7]

Incompatible Materials

It is crucial to store this amine-containing waste away from incompatible chemicals to avoid violent reactions.

  • Acids: Keep separate from all acidic waste.[5][6]

  • Oxidizing Agents: Store away from strong oxidizing agents.[2][7][8]

  • Halogenated Solvents: While some solvent wastes can be combined, it is best practice to segregate halogenated and non-halogenated solvents.[5]

The following diagram illustrates the decision-making process for waste segregation:

G cluster_collection Waste Collection & Segregation start Waste Generated (Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine) container Select Compatible, Labeled Container start->container incompatible Is the waste mixed with incompatible materials (acids, oxidizers)? container->incompatible segregate Segregate Waste Streams incompatible->segregate Yes combine Combine with Compatible Amine Waste Stream incompatible->combine No

Caption: Waste segregation decision workflow.

Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be located at or near the point of generation and under the control of the operator.

  • Ensure the SAA is away from general laboratory traffic and incompatible materials.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Arranging for Disposal

Once the waste container is full or has been in accumulation for a designated period (typically no more than six months), arrange for its removal.[6][10]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.[4]

  • Documentation: Ensure all necessary paperwork is completed accurately, detailing the contents of the waste container.

The overall disposal workflow is summarized in the following diagram:

G cluster_workflow Disposal Workflow start Waste Generation collect Collect in Labeled, Compatible Container start->collect segregate Segregate from Incompatibles collect->segregate store Store in SAA segregate->store pickup Request EHS Pickup store->pickup dispose Final Disposal by Licensed Contractor pickup->dispose

Caption: General hazardous waste disposal workflow.

Empty Container Disposal

Empty containers that held Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine must also be managed properly.

  • A container is considered "empty" if all contents have been removed by normal means.

  • For acutely hazardous chemicals (as defined by the EPA's P-list), the container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]

  • After proper rinsing (if required), deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal in regular trash or recycling.[11]

Regulatory Framework

The disposal of chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[10] Academic laboratories may fall under special regulations, such as 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[10] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. Retrieved from [Link]

  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry. Retrieved from [Link]

Sources

Handling

Mastering Safety: A Practical Guide to Handling Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols and providing a framework for building a culture of self-validating safety in your laboratory.

A Note on Hazard Information: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is not publicly available. The following recommendations are therefore based on the hazard information available for the structurally analogous compound, Isopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine (CAS 1354002-10-0)[1], and supplemented with safety data from similar chemical structures. A thorough, site-specific risk assessment should be conducted before commencing any work with this compound.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Based on available data for a closely related compound, Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine should be treated as a substance that is harmful if swallowed and causes serious eye irritation [1].

The GHS pictogram associated with this class of compounds is GHS07, indicating that it is an irritant and can be harmful[1].

Hazard Description Primary Exposure Routes
Acute Oral Toxicity Harmful if ingested[1].Ingestion
Serious Eye Irritation Can cause significant, potentially damaging irritation to the eyes[1].Eyes
Potential Skin Irritation Amines as a chemical class are often irritating to the skin. Direct contact may cause redness, itching, or dermatitis.Skin
Potential Respiratory Irritation Inhalation of vapors or aerosols may cause irritation to the respiratory tract[2][3].Inhalation
Combustibility Many amines are combustible liquids. While the flashpoint for this specific compound is unknown, it is prudent to keep it away from ignition sources[4][5].Fire/Explosion

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the scale of the operation. The following table outlines the minimum recommended PPE for handling Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale transfers (<50 mL) in a fume hood Chemical splash gogglesNitrile or neoprene glovesLab coatNot generally required with proper ventilation
Large-scale operations (>50 mL) or work outside a fume hood Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatA NIOSH-approved respirator with an organic vapor cartridge may be necessary based on your risk assessment.
Sample weighing Chemical splash gogglesNitrile or neoprene glovesLab coatIf generating aerosols, use a ventilated balance enclosure or a respirator.
Causality Behind PPE Choices:
  • Eye and Face Protection: Given that the compound causes serious eye irritation, chemical splash goggles are mandatory at all times[1]. A face shield provides an additional layer of protection against splashes, especially during larger-scale transfers or when there is a higher risk of splashing.

  • Hand Protection: Amines can be absorbed through the skin or cause irritation. Chemical-resistant gloves, such as nitrile or neoprene, provide a necessary barrier. Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the chemical.

  • Body Protection: A standard lab coat is sufficient for small-scale operations to protect against minor spills. For larger quantities, a chemical-resistant apron provides an additional layer of protection for your torso.

  • Respiratory Protection: While the vapor pressure of this compound is not known, amines can have noticeable odors and may cause respiratory irritation. All work should be performed in a certified chemical fume hood to minimize inhalation exposure. If work must be done outside of a fume hood, a comprehensive risk assessment must be conducted to determine if a respirator is required.

Operational Plan: From Benchtop to Disposal

A well-defined operational plan is crucial for ensuring that safety is integrated into every step of your workflow.

Pre-Experiment Checklist:
  • Review the Safety Information: Read and understand this guide and any other available safety information.

  • Locate Safety Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.

  • Prepare Your Workspace: All manipulations of Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine should be performed in a certified chemical fume hood.

  • Don the Appropriate PPE: Select and put on the correct PPE as outlined in the table above.

Step-by-Step Handling Protocol:
  • Transferring the Chemical:

    • Use a syringe or a cannula for liquid transfers to minimize the risk of spills and aerosol generation.

    • If pouring, do so slowly and carefully to avoid splashing.

    • Ensure that the receiving container is stable and properly labeled.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the escape of vapors.

    • If heating the reaction, use a temperature-controlled heating mantle and monitor the reaction closely.

  • Post-Reaction Workup:

    • Quench the reaction carefully in the fume hood.

    • Perform extractions and other workup procedures with the fume hood sash at the lowest practical height.

Workflow Diagram:

Caption: A typical workflow for handling Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine.

Emergency and Disposal Plan

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without the proper training and equipment.

Waste Disposal:
  • All waste containing Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine must be disposed of as hazardous waste.

  • Collect all liquid and solid waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research and development goals.

References

  • National Toxicology Program. (n.d.). Nomination Background: Isopropylamine. Retrieved from [Link]

  • GAC. (2015, April 6). Safety Data Sheet: IPA-ISOPROPYL ALCOHOL. Retrieved from [Link]

Sources

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